molecular formula C38H39FN8O7 B10857971 YD23

YD23

Número de catálogo: B10857971
Peso molecular: 738.8 g/mol
Clave InChI: DMUYROJVOXZRNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YD23 is a useful research compound. Its molecular formula is C38H39FN8O7 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H39FN8O7

Peso molecular

738.8 g/mol

Nombre IUPAC

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50)

Clave InChI

DMUYROJVOXZRNE-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of YD23 PROTAC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YD23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to characterize its function. This compound operates by hijacking the ubiquitin-proteasome system, forming a ternary complex between SMARCA2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation has profound therapeutic implications, particularly in the context of SMARCA4-deficient cancers, where it elicits a synthetic lethal effect.

Introduction to this compound PROTAC

PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] this compound is a PROTAC comprised of three key components: a ligand that specifically binds to the bromodomain of SMARCA2, a flexible linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[2][3] This design allows this compound to act as a molecular bridge, bringing SMARCA2 into close proximity with the cellular degradation machinery.

Core Mechanism of Action

The mechanism of action of this compound can be delineated into a series of sequential steps, culminating in the selective degradation of the SMARCA2 protein.

2.1. Ternary Complex Formation: The cornerstone of this compound's activity is the formation of a stable ternary complex consisting of SMARCA2, this compound, and the CRBN E3 ligase.[4][5] The formation of this complex is a critical determinant of the efficacy and selectivity of the PROTAC.[6] The stability and conformation of this complex are influenced by the cooperativity between the binding of this compound to SMARCA2 and CRBN.

2.2. Ubiquitination of SMARCA2: Once the ternary complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2.[1][5] This process results in the formation of a polyubiquitin (B1169507) chain on the SMARCA2 protein.

2.3. Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized as a substrate by the 26S proteasome.[1][5] The proteasome unfolds and degrades the tagged SMARCA2 into small peptides, effectively eliminating it from the cell. The this compound PROTAC molecule is not degraded in this process and is released to engage another SMARCA2 protein, enabling it to act catalytically.[5]

2.4. Synthetic Lethality in SMARCA4-Deficient Cancers: The therapeutic rationale for this compound is rooted in the concept of synthetic lethality. In cancers with loss-of-function mutations in SMARCA4, a paralog of SMARCA2, cells become dependent on SMARCA2 for survival.[3] By selectively degrading SMARCA2, this compound induces cell cycle arrest and apoptosis specifically in these SMARCA4-mutant cancer cells, while having a minimal effect on healthy cells with functional SMARCA4.[3][7]

Signaling Pathway and Experimental Workflow Diagrams

YD23_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System cluster_2 Cellular Outcome in SMARCA4-deficient Cancer This compound This compound PROTAC Ternary_Complex SMARCA2-YD23-CRBN Ternary Complex This compound->Ternary_Complex Binds SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited PolyUb_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->PolyUb_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_SMARCA2->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degraded_Peptides->Apoptosis Leads to

Caption: Mechanism of action of this compound PROTAC leading to SMARCA2 degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Cell Culture (SMARCA4-mutant & WT cell lines) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Western_Blot 3. Western Blotting (SMARCA2 Degradation - DC50, Dmax) Treatment->Western_Blot Cell_Viability 4. Cell Viability Assay (IC50) Treatment->Cell_Viability Ternary_Complex_Assay 5. Ternary Complex Formation Assay (e.g., AlphaLISA) Treatment->Ternary_Complex_Assay Xenograft 1. Xenograft Model Establishment (SMARCA4-mutant tumors) Dosing 2. This compound Administration (e.g., i.p. injection) Xenograft->Dosing Monitoring 3. Tumor Growth Monitoring Dosing->Monitoring PD_Analysis 4. Pharmacodynamic Analysis (SMARCA2 degradation in tumors) Dosing->PD_Analysis

Caption: General experimental workflow for characterizing a PROTAC like this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and related SMARCA2 degraders.

Table 1: In Vitro Degradation and Potency of this compound

ParameterCell LineValueReference
DC50 H179264 nM[2][3]
H1975297 nM[2][3]
Median IC50 SMARCA4-mutant cells0.11 µM[3]
SMARCA4-WT cells6.0 µM[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcomeReference
SMARCA4-mutated lung cancer xenografts12.5 mg/kg, i.p., once dailySignificant tumor growth inhibition (TGI) of 72% (H1568), 49% (H322), and 44% (H2126)[2]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound's mechanism of action, based on standard methodologies in the field.

5.1. Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the levels of SMARCA2 protein in cells following treatment with this compound.

  • 1. Cell Culture and Treatment:

    • Seed SMARCA4-mutant (e.g., NCI-H1568) and wild-type cells in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • 2. Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • 3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • 4. SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • 5. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • 6. Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize SMARCA2 levels to the loading control and calculate DC50 and Dmax values.

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell proliferation and viability.

  • 1. Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

  • 2. Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the media and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • 3. Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • 4. Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

5.3. Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the SMARCA2-YD23-CRBN ternary complex.

  • 1. Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Use tagged recombinant proteins: His-tagged SMARCA2 and GST-tagged CRBN.

  • 2. Assay Assembly:

    • In a 384-well plate, add the tagged SMARCA2, tagged CRBN, and this compound at optimized concentrations.

    • Incubate to allow for ternary complex formation.

  • 3. Addition of AlphaLISA Beads:

    • Add AlphaLISA acceptor beads conjugated to an anti-His antibody and donor beads conjugated to an anti-GST antibody.

  • 4. Incubation and Signal Detection:

    • Incubate the plate in the dark.

    • Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.

5.4. In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • 1. Animal Model:

    • Use immunodeficient mice (e.g., nude or NSG mice).

    • Subcutaneously implant SMARCA4-mutant human cancer cells (e.g., NCI-H1568).

  • 2. Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

  • 3. This compound Formulation and Administration:

    • Prepare the this compound formulation (e.g., in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O).[8]

    • Administer this compound intraperitoneally (i.p.) at the specified dose and schedule (e.g., 12.5 mg/kg, once daily).[2]

  • 4. Monitoring:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • Monitor animal health for any signs of toxicity.

  • 5. Study Termination and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumor tissues can be used for pharmacodynamic analysis (e.g., Western blotting for SMARCA2 degradation) and histological analysis.

Conclusion

This compound is a highly effective and selective PROTAC that induces the degradation of SMARCA2 by recruiting the CRBN E3 ligase. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, provides a robust strategy for targeting SMARCA2 in SMARCA4-deficient cancers. The quantitative data and experimental protocols presented in this guide offer a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and other SMARCA2-targeting PROTACs. The continued development of such targeted protein degraders holds significant promise for advancing cancer therapy.

References

The Role of YD23 in Establishing Synthetic Lethality in SMARCA4-Deficient Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of function of SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in a variety of aggressive cancers, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[1][2][3] The development of targeted therapies for these malignancies has been challenging. A promising therapeutic strategy that has emerged is the concept of synthetic lethality, which targets a paralogous gene that becomes essential for cell survival only in the context of a specific cancer-associated mutation.[4][5][6][7] This technical guide provides an in-depth overview of YD23, a potent and selective proteolysis targeting chimera (PROTAC) that induces the degradation of SMARCA2, the paralog of SMARCA4.[8][9] The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to a synthetic lethal phenotype, offering a novel therapeutic avenue for this patient population.[8][10] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to SMARCA4 Deficiency and Synthetic Lethality

SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[11][12] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[12] Inactivating mutations or deletions of the SMARCA4 gene are found in a significant percentage of NSCLCs, leading to a dysfunctional SWI/SNF complex.[1][2] Tumors with SMARCA4 loss become dependent on the remaining functional SMARCA2 subunit for their survival.[5][7] This dependency creates a synthetic lethal vulnerability, where the targeted inhibition or degradation of SMARCA2 selectively kills SMARCA4-deficient cancer cells while sparing normal cells that have a functional SMARCA4.[4][5]

This compound: A Selective SMARCA2 PROTAC Degrader

This compound is a novel PROTAC designed to specifically target SMARCA2 for degradation.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[9] this compound consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[8] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibitors.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation and Growth Inhibition by this compound

Cell LineSMARCA4 StatusThis compound DC₅₀ (nM)This compound IC₅₀ (µM)
H1792Wild-Type64-
H1975Wild-Type297-
SMARCA4-Mutant Lung Cancer Cell Lines (Median)MutantNot Reported0.11
SMARCA4-Wild-Type Lung Cancer Cell Lines (Median)Wild-TypeNot Reported6.0

Data sourced from MedchemExpress.[8]

Table 2: In Vivo Anti-Tumor Activity of this compound in SMARCA4-Mutant Xenografts

Xenograft ModelThis compound Dosage and AdministrationTumor Growth Inhibition (TGI)Observations
H156812.5 mg/kg, i.p., once daily for 25-26 days72%Significant tumor growth inhibition and effective in vivo SMARCA2 degradation.
H32212.5 mg/kg, i.p., once daily for 25-26 days49%Good tolerance with slight weight loss (<10%).
H212612.5 mg/kg, i.p., once daily for 25-26 days44%Potent tumor growth inhibitory activity.

Data sourced from MedchemExpress.[8]

Mechanism of Action of this compound

The synthetic lethality induced by this compound in SMARCA4-deficient cancers is a multi-step process that culminates in cell cycle arrest and apoptosis. The key mechanistic steps are outlined below.

Signaling Pathway

Recent studies have elucidated that the degradation of SMARCA2 in SMARCA4-mutant cells leads to a reprogramming of the enhancer landscape.[9] This results in a loss of chromatin accessibility at the enhancers of genes critical for cell proliferation.[9][13] Furthermore, the YAP/TEAD complex has been identified as a key partner to SMARCA2 in driving the growth of these cancer cells.[14] The degradation of SMARCA2 disrupts this oncogenic signaling axis.

YD23_Signaling_Pathway cluster_nucleus Nucleus cluster_treatment This compound Treatment cluster_outcome Cellular Outcome SMARCA4_deficient SMARCA4-Deficient Cancer Cell SMARCA2 SMARCA2 SMARCA4_deficient->SMARCA2 Enhancers Enhancers of Proliferation Genes SMARCA2->Enhancers Maintains Accessibility Proteasome Proteasome SMARCA2->Proteasome Targeted to YAP_TEAD YAP/TEAD Complex YAP_TEAD->Enhancers Binds to Proliferation_Genes Cell Proliferation Genes (e.g., E2F targets) Enhancers->Proliferation_Genes Activates Transcription Transcription Proliferation_Genes->Transcription This compound This compound (PROTAC) This compound->SMARCA2 Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits CRBN->SMARCA2 Ubiquitinates Degradation SMARCA2 Degradation Proteasome->Degradation Reduced_Accessibility Reduced Chromatin Accessibility Degradation->Reduced_Accessibility Reduced_Transcription Reduced Transcription of Proliferation Genes Reduced_Accessibility->Reduced_Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Reduced_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Synthetic_Lethality Synthetic Lethality Apoptosis->Synthetic_Lethality

Caption: Signaling pathway of this compound-induced synthetic lethality.

Experimental Workflow

The evaluation of this compound's synthetic lethal effect involves a series of in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.

YD23_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines SMARCA4-mutant vs. SMARCA4-WT Cell Lines YD23_Treatment Treat with this compound (Dose-Response) Cell_Lines->YD23_Treatment Western_Blot Western Blot for SMARCA2 Degradation YD23_Treatment->Western_Blot Confirm Target Engagement Cell_Viability Cell Viability Assay (e.g., MTT) YD23_Treatment->Cell_Viability Assess Cytotoxicity (IC50) ATAC_seq ATAC-seq for Chromatin Accessibility YD23_Treatment->ATAC_seq Mechanistic Insight Xenograft Establish SMARCA4-mutant Tumor Xenografts in Mice Cell_Viability->Xenograft Promising candidates move to in vivo RNA_seq RNA-seq for Gene Expression Profiling ATAC_seq->RNA_seq Correlate with Transcription YD23_Admin Administer this compound (e.g., 12.5 mg/kg, i.p.) Xenograft->YD23_Admin Tumor_Measurement Monitor Tumor Growth (TGI) YD23_Admin->Tumor_Measurement Toxicity_Assessment Monitor Animal Weight and Health YD23_Admin->Toxicity_Assessment Tumor_Analysis Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot for SMARCA2) Tumor_Measurement->Tumor_Analysis

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • SMARCA4-mutant and SMARCA4-wild-type lung cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.0001 to 10 µM.[8]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired period (e.g., 12 days for IC₅₀ determination).[8]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot for SMARCA2 Degradation

This protocol is used to quantify the degradation of SMARCA2 protein following this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SMARCA2

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control.

Chromatin Accessibility Assay (ATAC-seq)

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) is used to identify changes in chromatin accessibility genome-wide following this compound treatment.

Materials:

  • Nuclei isolated from this compound-treated and control cells

  • Tn5 transposase and tagmentation buffer

  • PCR amplification reagents

  • DNA purification kit

  • Next-generation sequencing platform

Protocol:

  • Treat SMARCA4-deficient cells with this compound (e.g., 1 µM for 96 hours).[8]

  • Isolate nuclei from the treated and control cells.

  • Perform tagmentation by incubating the nuclei with Tn5 transposase, which will fragment the DNA and insert sequencing adapters into open chromatin regions.

  • Purify the tagmented DNA.

  • Amplify the library by PCR.

  • Purify the amplified library and assess its quality.

  • Sequence the library on a next-generation sequencing platform.

  • Analyze the sequencing data to identify regions with differential chromatin accessibility between this compound-treated and control cells, particularly at enhancer regions of cell cycle and growth regulatory genes.[8][13]

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of SMARCA4-deficient lung cancer.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • SMARCA4-mutant lung cancer cells (e.g., H1568, H322, H2126)[8]

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant SMARCA4-mutant lung cancer cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 12.5 mg/kg, intraperitoneally, once daily) or vehicle control for the duration of the study (e.g., 25-26 days).[8]

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Tumor tissue can be used for pharmacodynamic analysis, such as western blotting, to confirm in vivo SMARCA2 degradation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by exploiting the principle of synthetic lethality. Its ability to potently and selectively degrade SMARCA2 leads to significant anti-tumor activity both in vitro and in vivo. The mechanistic link between SMARCA2 degradation, chromatin remodeling, and the YAP/TEAD signaling pathway provides a strong rationale for its clinical development. Future research should focus on optimizing the pharmacokinetic properties of this compound, identifying predictive biomarkers of response, and exploring combination therapies to further enhance its efficacy in this hard-to-treat patient population. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working to advance this novel therapeutic strategy.

References

The PROTAC YD23: A Targeted Approach to SMARCA4-Mutant Cancers Through Selective SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound YD23 is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This technical guide provides an in-depth overview of the biological activity and target profile of this compound, with a particular focus on its therapeutic potential in cancers harboring mutations in the homologous SMARCA4 gene. By selectively inducing the degradation of SMARCA2, this compound leverages the principle of synthetic lethality to inhibit the growth of SMARCA4-deficient cancer cells. This document details the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently implicated in various cancers. Loss-of-function mutations in SMARCA4 are particularly prevalent in non-small cell lung cancer (NSCLC). In such cases, cancer cells often become dependent on the paralog protein SMARCA2 for survival, a phenomenon known as synthetic lethality. This dependency presents a compelling therapeutic window for the selective targeting of SMARCA2.

This compound is a heterobifunctional PROTAC that has been developed to exploit this vulnerability. It functions by simultaneously binding to SMARCA2 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted protein degradation leads to significant anti-tumor effects in preclinical models of SMARCA4-mutant cancers.

Target Profile and Biological Activity

Primary Target: SMARCA2

This compound is engineered for high-affinity and selective binding to the bromodomain of SMARCA2. Its primary biological function is to induce the rapid and potent degradation of the SMARCA2 protein.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Potency of this compound

ParameterCell LineValueReference
DC50 (SMARCA2 Degradation)H1792 (SMARCA4-WT NSCLC)64 nM[1]
H1975 (SMARCA4-WT NSCLC)297 nM[1]
Median IC50 (Cell Growth Inhibition)SMARCA4-Mutant Cancer Cell Lines0.11 µM[1]
SMARCA4-WT Cancer Cell Lines6.0 µM[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
H1568 Xenograft (SMARCA4-Mutant)12.5 mg/kg, i.p., once daily72%[1]
H322 Xenograft (SMARCA4-Mutant)12.5 mg/kg, i.p., once daily49%[1]
H2126 Xenograft (SMARCA4-Mutant)12.5 mg/kg, i.p., once daily44%[1]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound involves a cascade of events initiated by the formation of a ternary complex, leading to downstream effects on chromatin accessibility and gene expression.

PROTAC-Mediated Degradation of SMARCA2

This compound acts as a molecular bridge, bringing SMARCA2 into close proximity with the E3 ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex This compound-SMARCA2-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Proteasome 26S Proteasome SMARCA2->Proteasome Recognition CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_SMARCA2 Degraded SMARCA2 (Peptides) Proteasome->Degraded_SMARCA2 Degradation

Figure 1: PROTAC-mediated degradation of SMARCA2 by this compound.

Downstream Signaling Effects

The degradation of SMARCA2 in SMARCA4-mutant cells leads to a significant reprogramming of the enhancer landscape. This results in a loss of chromatin accessibility at enhancers that regulate genes crucial for cell proliferation and survival.[2] A key downstream consequence of SMARCA2 degradation is the modulation of the YAP/TEAD signaling pathway.[2] The loss of SMARCA2 function leads to a reduction in the expression of YAP/TEAD target genes, which are known to be involved in cell growth and proliferation.

Downstream_Signaling cluster_1 Downstream Cellular Effects This compound This compound SMARCA2_Degradation SMARCA2 Degradation This compound->SMARCA2_Degradation Enhancer_Reprogramming Enhancer Landscape Reprogramming SMARCA2_Degradation->Enhancer_Reprogramming YAP_TEAD_Inhibition Inhibition of YAP/TEAD Pathway SMARCA2_Degradation->YAP_TEAD_Inhibition Chromatin_Accessibility_Loss Loss of Chromatin Accessibility at Proliferation Gene Enhancers Enhancer_Reprogramming->Chromatin_Accessibility_Loss Gene_Expression_Downregulation Downregulation of Cell Cycle & Growth Genes Chromatin_Accessibility_Loss->Gene_Expression_Downregulation YAP_TEAD_Inhibition->Gene_Expression_Downregulation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Gene_Expression_Downregulation->Cell_Cycle_Arrest Gene_Expression_Downregulation->Apoptosis

Figure 2: Downstream signaling effects of this compound-mediated SMARCA2 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay

This protocol outlines a typical MTT-based cell viability assay to determine the IC50 of this compound.

Cell_Viability_Workflow cluster_2 Cell Viability Assay Workflow Start Seed cells in 96-well plates Treat Treat with serial dilutions of this compound for 12 days Start->Treat Add_MTT Add MTT reagent (e.g., 0.5 mg/mL) Treat->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add solubilization buffer (e.g., DMSO) Incubate->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 3: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Seed SMARCA4-mutant and SMARCA4-wild-type cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.0001 to 10 µM) for 12 days. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for SMARCA2 Degradation

This protocol describes the detection and quantification of SMARCA2 protein levels following treatment with this compound.

Protocol:

  • Cell Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24-96 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control to determine the DC50.

Chromatin Accessibility (ATAC-seq)

This protocol provides a general workflow for an Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) to assess changes in chromatin accessibility upon this compound treatment.

Protocol:

  • Cell Treatment and Harvesting: Treat SMARCA4-mutant cells with this compound (e.g., 1 µM) or vehicle for 96 hours. Harvest approximately 50,000 cells.

  • Nuclei Isolation: Lyse the cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release the nuclei.

  • Transposition: Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously ligate the adapters.

  • DNA Purification: Purify the transposed DNA fragments.

  • Library Preparation: Amplify the purified DNA fragments by PCR to generate a sequencing library.

  • Sequencing: Perform paired-end sequencing of the ATAC-seq library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and identify regions of open chromatin (peaks). Compare the peak profiles between this compound-treated and control samples to identify differential chromatin accessibility. Perform motif analysis on the differentially accessible regions to identify enriched transcription factor binding sites.

Conclusion

This compound is a potent and selective SMARCA2-degrading PROTAC with significant therapeutic potential for the treatment of SMARCA4-mutant cancers. Its mechanism of action, centered on the targeted degradation of SMARCA2, leads to profound changes in the chromatin landscape and the inhibition of key pro-proliferative signaling pathways. The data presented in this technical guide underscore the promise of this compound as a novel therapeutic agent and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings.

References

YD23: A Potent and Selective Chemical Probe for SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YD23 is a novel heterobifunctional chemical probe designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the selective removal of SMARCA2, offering a powerful tool for studying its biological functions and therapeutic potential. This guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed experimental protocols for its application in research and drug development.

SMARCA2, also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[1][2][3] Notably, a synthetic lethal relationship exists between SMARCA2 and its paralog SMARCA4, another ATPase subunit of the SWI/SNF complex.[4] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on SMARCA2 for survival. This makes selective degradation of SMARCA2 a promising therapeutic strategy for such cancers, particularly certain types of non-small cell lung cancer (NSCLC).[4][5]

This compound was developed to exploit this synthetic lethality.[4] It is comprised of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity in degrading SMARCA2 and inhibiting the growth of SMARCA4-mutant cancer cells.

Table 1: In Vitro Degradation of SMARCA2 by this compound

Cell LineSMARCA4 StatusDC50 (nM)Dmax (%)Reference
H1792Wild-Type6488[5]
H1975Wild-Type29795[5]
Panel of 10 SMARCA4-WT cell linesWild-Type92.8 (median)90

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line GroupMedian IC50 (µM)Treatment DurationReference
SMARCA4-mutant lung cancer cells0.1112 days[5]
SMARCA4-WT lung cancer cells6.012 days[5]

Table 3: In Vivo Anti-tumor Efficacy of this compound

Xenograft Model (SMARCA4-mutated lung cancer)Dosage RegimenTumor Growth Inhibition (TGI) (%)Reference
H156812.5 mg/kg, i.p., once daily for 25-26 days72[5]
H32212.5 mg/kg, i.p., once daily for 25-26 days49[5]
H212612.5 mg/kg, i.p., once daily for 25-26 days44[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Cellular Degradation Assay (Western Blot)

This protocol describes the quantification of SMARCA2 protein levels in cells following treatment with this compound.

Materials:

  • This compound

  • Cell lines of interest (e.g., H1792, H1975, or relevant SMARCA4-mutant lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for H1792 and H1975)[2][8][9]

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-SMARCA2 antibody (e.g., Abcam ab240648 or similar validated antibody)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody for the loading control

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-SMARCA2 antibody (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody or use a separate gel for the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound formulated for in vivo administration

  • SMARCA4-mutant human cancer cell line (e.g., H1568, H322, or H2126)

  • Immunodeficient mice (e.g., NOD-SCID Gamma (NSG) mice, 6-8 weeks old)

  • Matrigel (optional)

  • Sterile PBS or appropriate cell culture medium for injection

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells in their exponential growth phase.

    • Resuspend the cells in sterile PBS or medium, potentially mixed with Matrigel, to the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL).

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 12.5 mg/kg, intraperitoneally) or vehicle control daily.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis (Optional): A subset of tumors can be harvested at various time points after treatment to assess SMARCA2 degradation by Western blot or immunohistochemistry.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cell This compound This compound (PROTAC) Ternary_Complex SMARCA2-YD23-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Proteasome->this compound Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader for SMARCA2.

Western_Blot_Workflow arrow arrow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-SMARCA2) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Quantification) I->J

Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.

Synthetic_Lethality_Logic cluster_wt SMARCA4 Wild-Type Cell cluster_mutant SMARCA4 Mutant Cell SMARCA4_WT SMARCA4 (Functional) Cell_Survival_WT Cell Survival SMARCA4_WT->Cell_Survival_WT Supports Viability SMARCA2_WT SMARCA2 (Functional) YD23_WT This compound Treatment Degraded_SMARCA2_WT SMARCA2 Degraded YD23_WT->Degraded_SMARCA2_WT SMARCA4_Mut SMARCA4 (Non-functional) SMARCA2_Mut SMARCA2 (Essential for Survival) Cell_Death Cell Death YD23_Mut This compound Treatment Degraded_SMARCA2_Mut SMARCA2 Degraded YD23_Mut->Degraded_SMARCA2_Mut Degraded_SMARCA2_Mut->Cell_Death

Caption: Logical relationship of this compound-induced synthetic lethality in SMARCA4-mutant cells.

References

YD23's effect on chromatin accessibility and gene regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to YD23: Effects on Chromatin Accessibility and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It leverages the synthetic lethal relationship between the SWI/SNF ATPase paralogs, SMARCA2 and SMARCA4, providing a targeted therapeutic strategy for cancers harboring loss-of-function mutations in SMARCA4. Mechanistically, this compound-mediated degradation of SMARCA2 leads to a significant reduction in chromatin accessibility, particularly at enhancer regions that are critical for the expression of cell cycle and proliferation genes. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with this compound's mechanism of action.

Core Mechanism of Action

This compound is a PROTAC that links a ligand for the SMARCA2 protein to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] In cancer cells with mutated or deficient SMARCA4, the compensatory reliance on SMARCA2 for chromatin remodeling makes them exquisitely sensitive to its degradation.[2] The degradation of SMARCA2 by this compound results in the reprogramming of the enhancer landscape, leading to decreased chromatin accessibility at regulatory regions of key oncogenic transcription programs, including the YAP/TEAD pathway.[2][3] This ultimately causes the downregulation of essential cell cycle genes, leading to selective growth inhibition of SMARCA4-mutant cancer cells.[1][3]

Quantitative Data

The following tables summarize the key quantitative metrics defining the potency and efficacy of this compound both in vitro and in vivo.

Table 1: In Vitro Degradation of SMARCA2 by this compound

Cell LineSMARCA4 StatusDC50 (nM)Dmax (%)
H1792WT6488
H1975WT29795
Panel of 10 SMARCA4-WT LinesWT92.8 (Median)>90

Data sourced from vendor technical sheets citing primary research.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound (12-day assay)

Cell Line GroupMedian IC50 (µM)
SMARCA4-Mutant Lung Cancer Lines0.11
SMARCA4-WT Lung Cancer Lines6.0

Data demonstrates the selective growth inhibition in SMARCA4-mutant contexts.[1]

Table 3: In Vivo Efficacy of this compound in SMARCA4-Mutant Xenograft Models

Xenograft ModelDosage RegimenTumor Growth Inhibition (TGI) (%)
H156812.5 mg/kg, i.p., daily72
H32212.5 mg/kg, i.p., daily49
H212612.5 mg/kg, i.p., daily44

This compound was well-tolerated, with observed weight loss of less than 10%.[1]

Table 4: Effect of this compound on Gene Expression in SMARCA4-Mutant Cells

PathwayRepresentative Downregulated Genes
E2F TargetsE2F1, CDK1, CDC25A
G2/M CheckpointCCNB1, PLK1, BUB1
Mitotic SpindleKIF11, AURKA, CENPE

Gene set enrichment analysis after treatment with 1 µM this compound for 96 hours shows significant downregulation of cell cycle-related pathways.[1]

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound.

YD23_Mechanism_of_Action This compound This compound PROTAC TernaryComplex Ternary Complex (this compound-SMARCA2-E3) This compound->TernaryComplex Binds SMARCA2 SMARCA2 Protein SMARCA2->TernaryComplex Chromatin Reduced Chromatin Accessibility at Enhancers SMARCA2->Chromatin Maintains Accessibility E3Ligase E3 Ligase (e.g., CRBN) E3Ligase->TernaryComplex Ub Ubiquitination TernaryComplex->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Leads to Proteasome->SMARCA2 Degrades GeneReg Downregulation of Cell Cycle Genes (YAP/TEAD targets) Chromatin->GeneReg CellCycle Cell Cycle Arrest & Growth Inhibition GeneReg->CellCycle Experimental_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Analysis cluster_3 Endpoint Cells SMARCA4-Mutant Cancer Cells or Xenograft Model Treatment Treat with this compound (vs. Vehicle Control) Cells->Treatment WB Western Blot (SMARCA2 Levels) Treatment->WB Viability Viability Assay (IC50) Treatment->Viability RNASeq RNA-seq Treatment->RNASeq ATACSeq ATAC-seq Treatment->ATACSeq GeneExp Differential Gene Expression Analysis RNASeq->GeneExp ChromAccess Chromatin Accessibility Analysis ATACSeq->ChromAccess

References

The Structure-Activity Relationship of YD23: A Potent and Selective SMARCA2 Degrader for SMARCA4-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YD23 is a novel proteolysis targeting chimera (PROTAC) that has emerged as a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive overview of its mechanism of action, quantitative activity data, and the experimental protocols utilized for its evaluation. This compound operates by inducing the degradation of SMARCA2, a key chromatin remodeler, thereby exploiting a synthetic lethal interaction in cancers harboring mutations in the paralogous gene SMARCA4. This targeted degradation leads to the reprogramming of the enhancer landscape, particularly affecting genes involved in cell proliferation, and has shown significant anti-tumor activity in preclinical models of SMARCA4-mutant non-small cell lung cancer (NSCLC). A critical aspect of its mechanism involves the modulation of the YAP/TEAD signaling pathway, highlighting a key vulnerability in these cancers. This document serves as a resource for researchers in oncology and drug discovery, providing the foundational knowledge required to understand and potentially build upon the therapeutic potential of this compound.

Introduction

The SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. Mutations in the subunits of this complex are frequently observed in a variety of human cancers. One such subunit, SMARCA4 (also known as BRG1), is a frequently mutated tumor suppressor in NSCLC. Tumors with inactivating SMARCA4 mutations often become dependent on the residual activity of its paralog, SMARCA2 (also known as BRM), for survival. This dependency creates a synthetic lethal vulnerability, making SMARCA2 an attractive therapeutic target for SMARCA4-mutant cancers.

This compound was developed through extensive structure-activity relationship (SAR) studies to be a potent and selective PROTAC targeting SMARCA2.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is composed of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase. This guide will explore the key structural features of this compound that contribute to its potent and selective degradation of SMARCA2 and its downstream biological effects.

Chemical Structure of this compound

The chemical structure of this compound is central to its function as a SMARCA2-degrading PROTAC. It is comprised of three key components: a SMARCA2-binding moiety, a CRBN E3 ligase-binding moiety (thalidomide analog), and a linker connecting the two.

  • SMARCA2 Ligand (Pink): This portion of the molecule is responsible for selectively binding to the SMARCA2 protein.[2]

  • CRBN Ligand (Blue): This thalidomide-based moiety engages the CRBN E3 ubiquitin ligase.[2]

  • Linker (Black): The linker is of critical importance for the formation of a stable ternary complex between SMARCA2 and CRBN, which is essential for efficient ubiquitination and degradation.[2]

(The precise chemical structure of this compound is proprietary and not publicly available in full detail. The provided information is based on publicly accessible data.)

Quantitative Activity of this compound

The potency and selectivity of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Degradation and Growth Inhibition of this compound

Cell LineSMARCA4 StatusDC50 (nM)IC50 (µM)
H1792Mutant64Not Reported
H1975Wild-Type297Not Reported
SMARCA4-mutant lung cancer cell lines (median)MutantNot Reported0.11
SMARCA4-WT lung cancer cell lines (median)Wild-TypeNot Reported6.0

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.[2]

Table 2: In Vivo Anti-Tumor Activity of this compound

Xenograft ModelSMARCA4 StatusDosage and AdministrationTumor Growth Inhibition (TGI)
H1568Mutated12.5 mg/kg, i.p., once daily72%
H322Mutated12.5 mg/kg, i.p., once daily49%
H2126Mutated12.5 mg/kg, i.p., once daily44%

i.p.: intraperitoneal[2]

Structure-Activity Relationship (SAR) Insights

While a comprehensive library of this compound analogs and their corresponding activities is not publicly available, the development of this compound through SAR studies implies a systematic exploration of its three components to optimize potency and selectivity.[1]

  • SMARCA2 Ligand Modifications: Alterations to this moiety would likely focus on improving binding affinity and selectivity for SMARCA2 over other bromodomain-containing proteins, including its close paralog SMARCA4.

  • Linker Optimization: The length, rigidity, and composition of the linker are critical for PROTAC efficacy. SAR studies would have explored various linker types to achieve the optimal orientation for the formation of a productive ternary complex between SMARCA2 and CRBN.

  • E3 Ligase Ligand Variations: While this compound utilizes a CRBN ligand, other E3 ligases could potentially be engaged. The choice of the E3 ligase and the specific ligand can significantly impact the degradation profile and tissue-specific activity of the PROTAC.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a precise mechanism of action that involves targeted protein degradation and subsequent modulation of key cellular signaling pathways.

SMARCA2 Degradation Workflow

The fundamental mechanism of this compound is the hijacking of the ubiquitin-proteasome system to induce the degradation of SMARCA2.

This compound This compound Ternary_Complex SMARCA2-YD23-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation Degraded SMARCA2 (Amino Acids) Proteasome->Degradation Degradation cluster_0 This compound Action cluster_1 Chromatin Remodeling cluster_2 YAP/TEAD Pathway Modulation cluster_3 Cellular Outcomes This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Degradation Enhancers Cell Proliferation Gene Enhancers SMARCA2->Enhancers Maintains Accessibility YAP_TEAD YAP/TEAD Complex SMARCA2->YAP_TEAD Partners with Chromatin_Accessibility Reduced Chromatin Accessibility Enhancers->Chromatin_Accessibility Loss of SMARCA2 leads to Cell_Cycle_Arrest Cell Cycle Arrest Chromatin_Accessibility->Cell_Cycle_Arrest Apoptosis Apoptosis Chromatin_Accessibility->Apoptosis Target_Genes YAP/TEAD Target Genes (e.g., cell cycle progression) YAP_TEAD->Target_Genes Transcription YAP_TEAD->Cell_Cycle_Arrest Inhibition of Target Genes Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

References

An In-depth Technical Guide to Enhancer Reprogramming by Small-Molecule Inhibitors in Tumor Cells: The Case of JQ1

Author: BenchChem Technical Support Team. Date: December 2025

As information on a specific molecule designated "YD23" in the context of enhancer reprogramming is not available in the public domain, this technical guide will use the well-characterized and extensively studied BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1 , as a representative molecule. The principles, mechanisms, and experimental approaches described herein are broadly applicable to the study of small molecules that modulate enhancer function in tumor cells.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enhancer elements are critical DNA regulatory sequences that dictate cell-type-specific gene expression programs. In cancer, the landscape of active enhancers is often "reprogrammed," leading to the overexpression of oncogenes and the maintenance of a malignant state. This guide details the mechanism by which small molecules, exemplified by the BET inhibitor JQ1, can reverse this oncogenic reprogramming. We provide a comprehensive overview of the molecular pathways, quantitative effects on the cancer cell epigenome and transcriptome, and detailed protocols for key experimental assays used to study these phenomena.

The Molecular Mechanism of BET Protein-Mediated Gene Regulation and its Inhibition

BET proteins, particularly BRD4, are epigenetic "readers" that play a pivotal role in transcriptional regulation.[1] They act as chromatin scaffolds, recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a hallmark of active promoters and enhancers.[2][3] This binding is mediated by their tandem bromodomains (BD1 and BD2).[3]

Once bound to chromatin, BRD4 recruits essential components of the transcriptional machinery, including the Mediator complex and the positive transcription elongation factor b (P-TEFb).[2][4] This recruitment facilitates the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and robust gene expression.[2] In many cancers, BRD4 is found to be highly enriched at "super-enhancers," large clusters of enhancer elements that drive the expression of key oncogenes like MYC.[2][5]

The small molecule JQ1 functions as a competitive inhibitor, mimicking the structure of acetylated lysine.[6][7] It occupies the hydrophobic acetyl-lysine binding pocket of the BET bromodomains, thereby preventing BRD4 from docking onto chromatin.[6] This displacement of BRD4 from enhancers and promoters, particularly at super-enhancers, leads to a rapid and potent downregulation of associated oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis in tumor cells.[2][3][8]

BET_Inhibition_Pathway cluster_0 Normal BET Function (Active Transcription) cluster_1 BET Inhibition Acetylated_Histone Acetylated Histone (e.g., H3K27ac) BRD4 BRD4 Acetylated_Histone->BRD4 Binds via Bromodomain PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Activates Oncogene Oncogene (e.g., MYC) RNAPII->Oncogene Transcription Transcription Oncogene->Transcription JQ1 JQ1 BRD4_Inhibited BRD4 JQ1->BRD4_Inhibited Competitively Binds Displaced Displaced from Chromatin BRD4_Inhibited->Displaced Oncogene_off Oncogene (e.g., MYC) Downregulation Transcription Downregulated Oncogene_off->Downregulation

Caption: Mechanism of BET protein function and inhibition by JQ1.

Quantitative Effects of JQ1 on the Tumor Cell Epigenome and Transcriptome

The activity of JQ1 induces widespread and measurable changes in chromatin accessibility, protein-DNA binding, and gene expression. These effects can be quantified using genome-wide sequencing techniques.

Data Presentation: Summary of JQ1-Induced Changes

The following tables summarize typical quantitative data obtained from treating tumor cells with JQ1 versus a vehicle control (DMSO).

Table 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Summarizes changes in protein binding to DNA.

Target ProteinObservationTypical Loci AffectedQuantitative ChangeReference
BRD4 Global reduction of binding at active promoters and enhancers.MYC enhancer, BCL2 promoter, Super-enhancersSignificant decrease in ChIP-seq peak intensity.[2][9][10]
H3K27ac Local and modest changes in histone acetylation levels.Varies by cell type; not a global reduction.Minor changes in peak intensity compared to BRD4 displacement.[10][11][12]
Transcription Factors (e.g., CEBPβ) Reduced binding at co-occupied sites with BRD4.Promoters and enhancers of autophagy-related genes.Significant decrease in ChIP-seq signal at BRD4-dependent sites.[9]

Table 2: RNA Sequencing (RNA-seq) Summarizes changes in gene expression.

Gene CategoryObservationExample GenesQuantitative ChangeReference
Downregulated Genes A greater number of genes are downregulated than upregulated.[10][11]MYC, FOSL1, BCL2, CFLAR>2-fold decrease in expression (FDR <0.05).[3][11][13]
Upregulated Genes A smaller subset of genes show increased expression.Varies by context; may involve indirect effects.>2-fold increase in expression (FDR <0.05).[11][14]
Super-Enhancer Associated Genes Disproportionately sensitive to JQ1; strongly downregulated.Key oncogenes and lineage-defining transcription factors.Rapid and significant decrease in transcript levels.[2][10]

Table 3: Assay for Transposase-Accessible Chromatin Sequencing (ATAC-seq) Summarizes changes in chromatin accessibility.

Region TypeObservationEnriched TF Motifs in Changed RegionsQuantitative ChangeReference
Differentially Accessible Regions JQ1 treatment leads to both opening and closing of chromatin regions.RUNX, AP-1 families (cell-type dependent).Significant changes in ATAC-seq peak height/accessibility.[15]
Promoters/Enhancers Accessibility changes correlate with changes in gene expression.N/ARegions associated with downregulated genes show decreased accessibility.[15]

Experimental Workflows and Protocols

Studying the effects of a small molecule like JQ1 on enhancer reprogramming requires an integrated multi-omics approach. A typical experimental workflow involves parallel processing of drug-treated cells for genomic analysis.

Experimental_Workflow cluster_input Cell Culture & Treatment cluster_assays Genomic Assays cluster_downstream Sequencing & Analysis Culture Tumor Cell Line Culture Treatment Treat with JQ1 or DMSO (Vehicle) Culture->Treatment ATAC_seq ATAC-seq (Chromatin Accessibility) Treatment->ATAC_seq ChIP_seq ChIP-seq (TF/Histone Binding) Treatment->ChIP_seq RNA_seq RNA-seq (Gene Expression) Treatment->RNA_seq Lib_Prep Library Preparation ATAC_seq->Lib_Prep ChIP_seq->Lib_Prep RNA_seq->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Peak Calling, DEG, Motif Analysis) Sequencing->Bioinformatics Integration Integrative Analysis Bioinformatics->Integration

Caption: Integrated workflow for studying enhancer reprogramming.
Detailed Experimental Protocols

The following are generalized protocols. Specific details such as antibody concentrations, cell numbers, and PCR cycle numbers should be optimized for the specific cell line and targets of interest.

Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted for assaying histone marks (e.g., H3K27ac) or transcription factors (e.g., BRD4) in cultured cancer cells following drug treatment.[16][17]

  • Cell Culture and Treatment:

    • Plate 10-20 million cells per condition (e.g., DMSO, 500 nM JQ1).

    • Culture until they reach ~80-90% confluency.

    • Treat with the small molecule inhibitor or vehicle for the desired time (e.g., 6-24 hours).

  • Cross-linking:

    • To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS and harvest by scraping.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Sonication is performed to shear the chromatin to an average size of 200-600 bp. The sonication conditions (power, duration, cycles) must be optimized.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-BRD4, anti-H3K27ac).

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified ChIP DNA and an input control sample using a commercial kit (e.g., NEBNext Ultra II).[18]

    • This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform.

Protocol 2: RNA Sequencing (RNA-seq)

This protocol outlines the steps for analyzing global gene expression changes in response to inhibitor treatment.[13][19]

  • Cell Culture and Treatment:

    • Plate cells (e.g., 1-2 million per replicate) and treat with the inhibitor or vehicle as described for ChIP-seq.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol reagent.

    • Ensure to perform an on-column DNase digestion or a separate DNase treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation:

    • Start with 100 ng - 1 µg of total RNA.

    • mRNA Isolation: For protein-coding gene analysis, enrich for poly(A)-tailed mRNA using oligo(dT) magnetic beads.

    • RNA Fragmentation: Fragment the enriched mRNA using enzymatic or chemical methods.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Library Construction: Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA.

    • Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Pool the indexed libraries and sequence them on a high-throughput platform, generating single-end or paired-end reads.

Protocol 3: Assay for Transposase-Accessible Chromatin (ATAC-seq)

This protocol is used to map genome-wide chromatin accessibility.[20][21]

  • Cell Preparation and Lysis:

    • Harvest a low number of cells (e.g., 50,000) per sample.

    • Wash the cells in ice-cold PBS.

    • Lyse the cells in a cold lysis buffer containing a non-ionic detergent (e.g., NP-40 or IGEPAL CA-630) to release the nuclei, while keeping the nuclear membrane intact.

  • Transposition Reaction:

    • Immediately pellet the nuclei and resuspend them in the transposition reaction mix.

    • The mix contains the hyperactive Tn5 transposase enzyme pre-loaded with sequencing adapters.

    • Incubate the reaction at 37°C for 30 minutes. The Tn5 enzyme will simultaneously cut accessible DNA ("tagmentation") and ligate the adapters.[22]

  • DNA Purification:

    • Purify the tagmented DNA from the reaction mix using a DNA purification kit, removing the transposase and other proteins.

  • Library Amplification:

    • Amplify the purified DNA using PCR with indexed primers. The number of cycles should be kept to a minimum to avoid amplification bias. A qPCR side-reaction is often used to determine the optimal number of cycles.

  • Library Purification and Sequencing:

    • Purify the amplified library, often with a size-selection step to remove large, unfragmented DNA and primer-dimers.

    • Assess library quality and concentration.

    • Sequence the libraries on a high-throughput platform, typically using paired-end sequencing.

References

YD23's impact on cell cycle and cell growth regulatory genes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of Cdc23 on Cell Cycle and Cell Growth Regulatory Genes

Disclaimer: Initial searches for "YD23" did not yield a specific gene or protein with established roles in cell cycle regulation. However, the search results strongly suggest that the intended subject of inquiry is Cdc23 (Cell Division Cycle 23), a well-characterized protein central to cell cycle control. This guide will, therefore, focus on the functions and regulatory impact of Cdc23.

Introduction

Cell division cycle 23 (Cdc23), also known as Anaphase-Promoting Complex subunit 8 (ANAPC8), is a core component of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the progression of the cell cycle. The APC/C ensures the timely degradation of key regulatory proteins, thereby orchestrating the transitions between different phases of the cell cycle, most notably the transition from metaphase to anaphase and the exit from mitosis. Dysregulation of Cdc23 and the APC/C is frequently implicated in tumorigenesis, making it a significant area of research for drug development professionals. This guide provides a comprehensive overview of Cdc23's mechanism of action, its impact on cell cycle and cell growth regulatory genes, quantitative data from relevant studies, and detailed experimental protocols.

The Role of Cdc23 in the Anaphase-Promoting Complex/Cyclosome (APC/C)

Cdc23 is one of the several subunits characterized by tetratricopeptide repeats (TPR), which are crucial for protein-protein interactions within the APC/C.[1] These TPR subunits, including Cdc23, form a scaffold that facilitates the interaction of the APC/C with its co-activators and substrates.[2] The primary function of the APC/C is to catalyze the attachment of ubiquitin chains to its target proteins, marking them for degradation by the 26S proteasome.[2] This proteolytic activity is essential for the irreversible progression of the cell cycle.

The activity of the APC/C is tightly regulated and depends on its association with one of two co-activators: Cdc20 in early mitosis and Cdh1 in late mitosis and G1 phase. Cdc23 plays a role in mediating the binding of these co-activators to the APC/C core.

APC/C-Mediated Signaling Pathway

The APC/C, with Cdc23 as a core component, regulates the cell cycle through the ubiquitination and subsequent degradation of key cell cycle proteins. This process is fundamental for the metaphase-to-anaphase transition and mitotic exit.

APC_C_Pathway cluster_activation APC_C APC/C (Cdc23) APC_Cdc20 APC/C-Cdc20 (Active in Mitosis) APC_Cdh1 APC/C-Cdh1 (Active in late Mitosis/G1) Cdc20 Cdc20 Cdc20->APC_C Activates Cdh1 Cdh1 Cdh1->APC_C Activates Securin Securin APC_Cdc20->Securin Ubiquitinates CyclinB1 Cyclin B1 APC_Cdc20->CyclinB1 Ubiquitinates APC_Cdh1->CyclinB1 Ubiquitinates Separase Separase Securin->Separase Inhibits Proteasome 26S Proteasome Securin->Proteasome Degradation CyclinB1->Proteasome Degradation Cohesin Cohesin Separase->Cohesin Cleaves SisterChromatids Sister Chromatid Separation Cohesin->SisterChromatids Leads to MitoticExit Mitotic Exit Proteasome->Separase Releases Proteasome->MitoticExit Promotes Cell_Cycle_Analysis_Workflow Harvest Harvest and Wash Cells Fix Fix with 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with Propidium Iodide/RNase A Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Cell Cycle Profile (G1, S, G2/M) Analyze->Result Co_IP_Workflow Lyse Cell Lysis (Non-denaturing) Preclear Pre-clear Lysate Lyse->Preclear Incubate_Ab Incubate with Anti-Cdc23 Antibody Preclear->Incubate_Ab Capture Capture with Protein A/G Beads Incubate_Ab->Capture Wash_Beads Wash Beads Capture->Wash_Beads Elute Elute Bound Proteins Wash_Beads->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

References

Methodological & Application

Application Notes and Protocols for YD23 Treatment in SMARCA4-Mutant Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genomic studies have identified frequent mutations in the SWI/SNF chromatin remodeling complex, with inactivating mutations in the SMARCA4 (also known as BRG1) gene being prevalent in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] These SMARCA4-deficient cancers are often aggressive, associated with poor prognosis, and lack effective therapeutic options.[3][4][5] A key vulnerability arises from the synthetic lethal relationship between SMARCA4 and its paralog, SMARCA2.[1][6] Cells lacking functional SMARCA4 become dependent on SMARCA2 for survival, making SMARCA2 a compelling therapeutic target.[6][7]

YD23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[6][8] As a bifunctional molecule, this compound links the SMARCA2 protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[8] This targeted degradation has shown significant anti-tumor activity in preclinical xenograft models of SMARCA4-mutant cancers.[1][8] These application notes provide a detailed protocol for utilizing this compound in SMARCA4-mutant xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action

This compound leverages the principle of synthetic lethality. In cancer cells with a functional loss of SMARCA4, the degradation of the compensatory SMARCA2 protein is catastrophic. The loss of SMARCA2 in this context leads to a reprogramming of the enhancer landscape, specifically reducing chromatin accessibility at the enhancers of genes critical for cell proliferation and cell cycle progression.[1][6] This epigenetic modulation results in the downregulation of key cell cycle genes, leading to selective growth inhibition and tumor regression in SMARCA4-mutant cancer cells.[6][8] Recent studies have also identified the transcription factors YAP and TEAD as crucial partners for SMARCA2 in promoting the growth of these cancer cells, further elucidating the downstream effects of SMARCA2 degradation.[1]

cluster_0 SMARCA4-Mutant Cancer Cell This compound This compound (PROTAC) SMARCA2 SMARCA2 Protein This compound->SMARCA2 Binds CRBN CRBN (E3 Ligase) This compound->CRBN Ub Ubiquitin SMARCA2->Ub CRBN->Ub Proteasome Proteasome Enhancers Cell Proliferation Gene Enhancers Proteasome->Enhancers Leads to Loss of Chromatin Accessibility Ub->Proteasome Degradation Gene_Expression Cell Cycle & Growth Gene Expression Enhancers->Gene_Expression Downregulates TGI Tumor Growth Inhibition Gene_Expression->TGI SMARCA4 SMARCA4 (Mutated/Lost)

Caption: Mechanism of this compound-induced SMARCA2 degradation and antitumor activity.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key performance data.

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

Cell Line SMARCA4 Status DC₅₀ (Degradation) IC₅₀ (Growth Inhibition)
H1792 Mutant 64 nM -
H1975 Mutant 297 nM -
Median of Mutant Lines Mutant - 0.11 µM
Median of WT Lines Wild-Type - 6.0 µM

Data sourced from MedchemExpress.[8]

Table 2: In Vivo Antitumor Efficacy of this compound in SMARCA4-Mutant Xenograft Models

Xenograft Model Cancer Type Dosage & Administration Treatment Duration Tumor Growth Inhibition (TGI) Observations
H1568 Lung Cancer 12.5 mg/kg, i.p., daily 25-26 days 72% Significant tumor growth inhibition.[8]
H322 Lung Cancer 12.5 mg/kg, i.p., daily 25-26 days 49% Significant tumor growth inhibition.[8]
H2126 Lung Cancer 12.5 mg/kg, i.p., daily 25-26 days 44% Significant tumor growth inhibition.[8]

Note: All models showed good tolerance with slight body weight loss (<10%).[8]

Experimental Protocols

Protocol 1: Establishment of SMARCA4-Mutant Subcutaneous Xenograft Models

This protocol describes a standard method for generating subcutaneous tumor models using SMARCA4-mutant cancer cell lines.

Materials:

  • SMARCA4-mutant cancer cell lines (e.g., H1568, H1975)

  • Appropriate cell culture medium and supplements

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (or similar)

  • Trypsin-EDTA

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture SMARCA4-mutant cells under standard conditions (e.g., 37°C, 5% CO₂) to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting: a. Aspirate the culture medium and wash cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with a medium containing serum and collect the cell suspension. d. Centrifuge the suspension, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.

  • Cell Counting: Count the cells and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.

  • Injection Preparation: a. Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel. b. The final cell concentration should be adjusted to inject 2-10 million cells in a total volume of 100-200 µL per mouse.

  • Subcutaneous Injection: a. Anesthetize the mouse if required by institutional guidelines. b. Pinch the skin on the flank of the mouse to create a tent. c. Insert the needle (bevel up) into the subcutaneous space at the base of the tent. d. Slowly inject the 100-200 µL cell suspension. e. Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

  • Tumor Growth Monitoring: a. Monitor the animals regularly for tumor formation. b. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. d. Proceed with the treatment protocol when tumors reach an average volume of 100-200 mm³.

Protocol 2: this compound Formulation and Administration

Materials:

  • This compound compound

  • Appropriate sterile vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline; vehicle composition should be optimized for solubility and tolerability)

  • 1 mL syringes with 27-gauge needles

  • Sterile microcentrifuge tubes or vials

Procedure:

  • This compound Formulation: a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. On each treatment day, prepare the final dosing solution by diluting the stock in the appropriate vehicle. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. c. Ensure the final solution is clear and free of precipitation. Vortex or sonicate briefly if necessary.

  • Dosing Calculation: a. Weigh each mouse before treatment to calculate the precise injection volume. b. Based on the recommended dose of 12.5 mg/kg, calculate the volume to be administered. For example, for a 20g mouse, the dose would be 0.25 mg.

  • Intraperitoneal (IP) Injection: a. Securely restrain the mouse, tilting it slightly head-down to allow abdominal organs to shift away from the injection site.[9] b. Insert the needle (bevel up) at a 10-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9] c. Aspirate gently to ensure the needle has not entered a blood vessel or organ (if blood or yellow fluid appears, withdraw and re-insert at a different site).[9] d. Inject the calculated volume of the this compound solution. e. Withdraw the needle and return the mouse to its cage.

  • Treatment Schedule: Administer this compound once daily for the duration of the study (e.g., 25-26 days).[8]

Protocol 3: In Vivo Efficacy Assessment

Materials:

  • Digital calipers

  • Analytical balance

Procedure:

  • Randomization: Once tumors reach the target volume (100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound 12.5 mg/kg).

  • Data Collection: a. Tumor Volume: Measure tumor dimensions 2-3 times weekly throughout the study. b. Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for treatment-related toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment. c. Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions.

  • Endpoint Analysis: a. The study may be concluded when tumors in the control group reach a predetermined size limit or after a fixed duration. b. At the endpoint, euthanize the animals according to approved institutional protocols. c. Excise the tumors and record their final weight.

  • Calculating Tumor Growth Inhibition (TGI): a. TGI is a common metric to quantify anti-tumor efficacy. It can be calculated using the change in tumor volume from the start to the end of treatment. b. Formula: % TGI = [1 - (ΔT / ΔC)] × 100

    • ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at start)
    • ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at start)

Experimental Workflow Visualization

A 1. Culture SMARCA4-Mutant Cancer Cells B 2. Harvest Cells and Prepare Injection Suspension A->B C 3. Subcutaneous Implantation into Immunodeficient Mice B->C D 4. Monitor Tumor Growth (Target Volume: 100-200 mm³) C->D E 5. Randomize Mice into Treatment Groups (Vehicle vs. This compound) D->E F 6. Daily Dosing (i.p.) and Regular Monitoring (Tumor Volume, Body Weight) E->F G 7. Endpoint Data Collection (Final Tumor Volume/Weight) F->G H 8. Analyze Data (Calculate % TGI, Assess Toxicity) G->H

Caption: Overall experimental workflow for evaluating this compound in xenograft models.

References

Application Notes and Protocols for YD23 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. The compound "YD23" is a hypothetical agent for the purpose of these application notes. All data, protocols, and pathways are illustrative and should be adapted and validated for any specific experimental context.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic effects in inflammatory and autoimmune disorders. These application notes provide detailed protocols and guidelines for the in vivo administration and dosage of this compound in preclinical animal models, primarily focusing on murine studies. The information is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility of experimental outcomes.

Quantitative Data Summary

Effective in vivo dosing of this compound is critical for achieving desired therapeutic outcomes while minimizing toxicity. The following table summarizes the recommended dosage and administration routes based on preliminary preclinical studies in mice.

Parameter Mouse (Mus musculus) Rat (Rattus norvegicus)
Route of Administration Intraperitoneal (IP), Oral (PO)Intravenous (IV), Oral (PO)
Dosage Range (IP) 5 - 50 mg/kgN/A
Dosage Range (PO) 10 - 100 mg/kg20 - 200 mg/kg
Dosage Range (IV) N/A1 - 10 mg/kg
Dosing Frequency Once daily (q.d.)Once daily (q.d.)
Vehicle 5% DMSO, 40% PEG300, 55% Saline10% Solutol HS 15 in Saline
Maximum Tolerated Dose (MTD) - Single Dose >150 mg/kg (IP)>100 mg/kg (IV)

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a sterile and homogenous formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol for Intraperitoneal (IP) and Oral (PO) Administration in Mice:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add DMSO to dissolve the this compound powder completely. The volume of DMSO should not exceed 5% of the final volume.

  • Add PEG300 to the solution and vortex thoroughly. The volume of PEG300 should be approximately 40% of the final volume.

  • Add sterile saline to reach the final desired concentration and volume.

  • Vortex the solution until it is clear and homogenous.

  • Filter the final formulation through a 0.22 µm syringe filter into a new sterile vial.

  • Store the formulation at 4°C, protected from light, for up to one week.

In Vivo Dosing Procedure

Objective: To administer this compound to animals via the specified route.

Animal Models:

  • Female C57BL/6 mice, 8-10 weeks old.

  • Male Sprague-Dawley rats, 250-300g.

Intraperitoneal (IP) Injection Protocol (Mice):

  • Gently restrain the mouse, exposing the abdominal area.

  • Tilt the mouse slightly head-down to move the abdominal organs forward.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.[1][2]

  • Aspirate to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.[2]

  • Slowly inject the this compound formulation. The total volume should not exceed 2-3 mL for an adult mouse.[1][3]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Oral Gavage (PO) Protocol (Mice and Rats):

  • Gently restrain the animal.

  • Insert a flexible feeding tube (gavage needle) into the mouth and gently guide it down the esophagus into the stomach.

  • Administer the this compound formulation slowly.

  • Remove the feeding tube and return the animal to its cage.

  • Monitor for any signs of respiratory distress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (7 days) formulation_prep This compound Formulation Preparation randomization Randomization into Treatment Groups formulation_prep->randomization dosing Daily Dosing (this compound or Vehicle) randomization->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Reached monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: Experimental workflow for in vivo this compound efficacy studies.

This compound Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by targeting the IL-23 signaling pathway, which is a key driver in many autoimmune diseases.[4][5] Specifically, this compound is believed to inhibit the downstream signaling cascade initiated by the IL-23 receptor.

The diagram below illustrates the proposed mechanism of action for this compound within the IL-23 signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R JAK2 JAK2 IL23R->JAK2 activates TYK2 TYK2 IL23R->TYK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates TYK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation induces This compound This compound This compound->JAK2 inhibits This compound->TYK2 inhibits

Caption: Proposed mechanism of this compound in the IL-23 signaling pathway.

References

Application Note: A Detailed Western Blot Protocol for Detecting SMARCA2 Degradation by YD23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a pivotal role in regulating gene expression by altering chromatin structure. In cancers with loss-of-function mutations in the paralogous gene SMARCA4, tumor cells often exhibit a synthetic lethal dependency on SMARCA2 for survival. This has positioned SMARCA2 as a promising therapeutic target.

YD23 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[1] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides a comprehensive Western blot protocol for the reliable detection and quantification of this compound-mediated SMARCA2 degradation in cancer cell lines.

Data Presentation

The efficacy of this compound and similar SMARCA2 degraders is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes the reported degradation potencies in various cell lines.

CompoundCell LineSMARCA4 StatusDC50 (nM)Dmax (%)Time Point (hours)
This compound H1792Wild-Type64Not ReportedNot Reported
This compound H1975Wild-Type297Not ReportedNot Reported
YDR1H1792Wild-Type698724
YDR1H1792Wild-Type609448
YDR1H322Mutant6.499.2Not Reported
YDR1HCC515Mutant10.699.4Not Reported
YDR1H2030Mutant12.798.7Not Reported
YDR1H2126Mutant1.299.6Not Reported
YD54H1792Wild-Type8.198.924
YD54H1792Wild-Type1699.248
YD54H322Mutant199.3Not Reported
YD54HCC515Mutant1.298.9Not Reported
YD54H2030Mutant10.398.6Not Reported
YD54H2126Mutant1.698.9Not Reported

Signaling Pathway

This compound induces the degradation of SMARCA2, which in SMARCA4-deficient cancer cells, leads to the downregulation of genes involved in cell proliferation and survival. This is primarily achieved through the disruption of enhancer landscapes. Key downstream effects include the modulation of cell cycle-related pathways, such as E2F target genes and the G2/M checkpoint, as well as the YAP signaling pathway.[1][2]

cluster_0 This compound-Mediated SMARCA2 Degradation cluster_1 Downstream Cellular Effects This compound This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-E3) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Chromatin_Remodeling Altered Chromatin Remodeling Degradation->Chromatin_Remodeling Gene_Expression Transcriptional Reprogramming Chromatin_Remodeling->Gene_Expression Cell_Cycle Cell Cycle Arrest (G2/M Checkpoint) Gene_Expression->Cell_Cycle YAP_Signaling Modulation of YAP Signaling Gene_Expression->YAP_Signaling Apoptosis Apoptosis Cell_Cycle->Apoptosis YAP_Signaling->Apoptosis

Caption: this compound-mediated degradation of SMARCA2 and its downstream effects.

Experimental Protocols

Western Blot Workflow for SMARCA2 Degradation

This protocol details the steps for treating cells with this compound and analyzing SMARCA2 protein levels via Western blot.

A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of SMARCA2 degradation.

Detailed Methodology

1. Cell Culture and Treatment

  • Cell Lines: Use appropriate SMARCA4-mutant (e.g., NCI-H1568, NCI-H838) and SMARCA4-wild-type (e.g., NCI-H1792, NCI-H520) lung cancer cell lines.

  • Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 1 nM to 10 µM.

  • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and, if available, a negative control compound that does not degrade SMARCA2.

  • Incubation: Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24, or 48 hours) at 37°C in a humidified incubator.

2. Protein Extraction

  • Cell Lysis:

    • After incubation, place the 6-well plates on ice and aspirate the culture medium.

    • Wash the cells once with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE

  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

6. Immunoblotting

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer. Recommended antibodies and dilutions:

      • Rabbit anti-SMARCA2/BRM antibody (1:1000 dilution)

      • Mouse anti-β-actin (1:5000 dilution) or anti-GAPDH (1:5000 dilution) as a loading control.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated anti-rabbit IgG or anti-mouse IgG secondary antibody (diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities for SMARCA2 and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.

References

Application of YD23 in Studying the SWI/SNF Complex in Cancer: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature and research databases, we have been unable to identify any specific information, application notes, or experimental protocols for a compound or molecule designated as "YD23" in the context of studying the SWI/SNF complex in cancer.

Our extensive searches did not yield any data on the mechanism of action, quantitative experimental results, or established protocols related to a substance named this compound. This suggests that "this compound" may be an internal project name not yet in the public domain, a misnomer, or a compound that has not been the subject of published scientific research.

While we cannot provide information on the specific query, the role of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex in cancer is a significant and highly active area of research. Mutations in the genes encoding the subunits of this complex are found in approximately 20% of all human cancers, making it a critical target for therapeutic development.[1][2]

General Approaches to Studying the SWI/SNF Complex in Cancer

Researchers utilize a variety of chemical probes and molecular tools to investigate the function and therapeutic potential of the SWI/SNF complex. These approaches generally fall into the following categories:

  • ATP-ase Inhibitors: These molecules target the catalytic activity of the core ATPase subunits of the complex, primarily SMARCA4 (BRG1) and SMARCA2 (BRM). By inhibiting the ATP hydrolysis that powers chromatin remodeling, these compounds can modulate gene expression and impact cancer cell viability.

  • Bromodomain Inhibitors: Several subunits of the SWI/SNF complex contain bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones. Inhibitors targeting these bromodomains can disrupt the interaction of the SWI/SNF complex with chromatin, thereby altering its function.

  • PROTACs (Proteolysis-Targeting Chimeras): This emerging class of drugs is designed to induce the targeted degradation of specific SWI/SNF subunits. PROTACs link a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1]

Key Signaling Pathways and Experimental Workflows

The SWI/SNF complex is involved in the regulation of numerous critical cellular signaling pathways implicated in cancer. Understanding these interactions is key to elucidating its role in tumorigenesis.

Signaling Pathways Involving SWI/SNF Complex in Cancer

SWI_SNF_Pathways cluster_upstream Upstream Regulators / Interactors cluster_swisnf SWI/SNF Complex cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., MYC, p53, nuclear receptors) SWI_SNF SWI/SNF Complex Transcription_Factors->SWI_SNF Recruitment Signaling_Pathways Signaling Pathways (e.g., Wnt/β-catenin, RB) Signaling_Pathways->SWI_SNF Modulation Chromatin_Remodeling Chromatin Remodeling (Nucleosome positioning, DNA accessibility) SWI_SNF->Chromatin_Remodeling Catalyzes Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cancer_Hallmarks Cancer Hallmarks (Proliferation, Differentiation, DNA Repair, Apoptosis) Gene_Expression->Cancer_Hallmarks

Caption: Interaction of the SWI/SNF complex with key signaling pathways in cancer.

General Experimental Workflow for Studying SWI/SNF Inhibitors

Experimental_Workflow Start Cancer Cell Lines (with/without SWI/SNF mutations) Treatment Treat with SWI/SNF Inhibitor Start->Treatment Biochemical_Assays Biochemical Assays (e.g., ATPase activity, binding assays) Treatment->Biochemical_Assays Cellular_Assays Cell-based Assays (Viability, Apoptosis, Cell Cycle) Treatment->Cellular_Assays Genomic_Analyses Genomic & Epigenomic Analyses (RNA-seq, ATAC-seq, ChIP-seq) Treatment->Genomic_Analyses End Data Analysis & Conclusion Biochemical_Assays->End In_Vivo In Vivo Studies (Xenograft/PDX models) Cellular_Assays->In_Vivo Genomic_Analyses->End In_Vivo->End

Caption: A typical workflow for the preclinical evaluation of SWI/SNF inhibitors.

While we are unable to provide specific details on "this compound," we hope this general overview of the field is informative. Should you have inquiries about a different, publicly documented compound or a more general aspect of SWI/SNF research in cancer, please do not hesitate to ask.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following YD23 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "YD23." The following application notes and protocols are presented as a general framework for researchers investigating the effects of a novel small molecule, hypothetically named this compound, on chromatin structure and protein-DNA interactions. The methodologies provided are based on established chromatin immunoprecipitation (ChIP) techniques and should be adapted and optimized for the specific characteristics of the compound and the biological system under investigation.

Introduction to this compound and Chromatin Immunoprecipitation

This compound is a hypothetical novel compound under investigation for its potential to modulate cellular processes through interactions with the epigenome. Understanding how this compound affects the intricate landscape of chromatin is crucial for elucidating its mechanism of action and for drug development professionals to assess its therapeutic potential. Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the genome-wide localization of specific proteins, including transcription factors and modified histones.[1] By performing ChIP followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), researchers can determine how this compound treatment alters the binding of these proteins to DNA, thereby providing insights into its impact on gene regulation.

This document provides detailed protocols for performing ChIP on cells treated with a hypothetical compound, this compound, along with guidance on data interpretation and visualization of relevant cellular pathways and experimental workflows.

Potential Signaling Pathways Affected by this compound

The mechanism of action of a novel compound like this compound could involve the modulation of various signaling pathways that converge on chromatin. For instance, this compound could act as an inhibitor or activator of kinases, phosphatases, or other enzymes that post-translationally modify chromatin-associated proteins. It could also function as a targeted protein degrader, removing specific chromatin regulators.[2][3] A hypothetical pathway is depicted below, where this compound treatment leads to the inhibition of a histone deacetylase (HDAC), resulting in increased histone acetylation and subsequent gene activation.

YD23_Signaling_Pathway This compound This compound Treatment HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation Acetylation Increased Histone Acetylation HDAC->Acetylation Prevents Chromatin Open Chromatin Structure Acetylation->Chromatin TF Transcription Factor Binding Chromatin->TF Gene Target Gene Activation TF->Gene

Caption: Hypothetical signaling pathway of this compound action.

Application Notes

Determining the Effect of this compound on Histone Modifications

Histone post-translational modifications (PTMs) are critical for regulating chromatin structure and gene expression.[4][5] A compound like this compound may alter the activity of enzymes that add or remove these marks, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), or histone demethylases (HDMs).[5] To investigate this, ChIP-qPCR or ChIP-seq can be performed using antibodies specific for various histone modifications (e.g., H3K27ac, H3K4me3, H3K9me3) in cells treated with this compound versus a vehicle control. An increase or decrease in the enrichment of these marks at specific genomic loci, such as promoters or enhancers, would indicate that this compound affects the enzymes responsible for these modifications.

Assessing the Impact of this compound on Transcription Factor Binding

This compound may also influence the binding of transcription factors to their target genes. This could be a direct effect on the transcription factor itself or an indirect consequence of altered chromatin accessibility.[6] ChIP can be used to map the binding sites of a transcription factor of interest and determine if this compound treatment leads to a change in its occupancy at these sites. This information is crucial for understanding how this compound modulates specific gene expression programs.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol after this compound Treatment

This protocol provides a general framework for performing ChIP on cultured cells following treatment with a small molecule inhibitor.[7][8] Optimization of cell number, antibody concentration, and sonication conditions may be necessary for specific cell types and antibodies.

I. Cell Culture and this compound Treatment

  • Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvest.

  • Treat cells with the desired concentration of this compound or a vehicle control for the predetermined optimal time.

II. Protein-DNA Crosslinking

  • Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Scrape the cells into ice-cold phosphate-buffered saline (PBS) containing protease inhibitors.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and protease inhibitors. At this point, cell pellets can be flash-frozen and stored at -80°C.[7]

III. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in cell lysis buffer.

  • Incubate on ice to allow for cell swelling.

  • Dounce homogenize or pass the lysate through a small gauge needle to release the nuclei.

  • Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer.

  • Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical for successful ChIP.

  • Centrifuge the sonicated lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.

IV. Immunoprecipitation

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the input control.

  • Incubate the remaining chromatin with the specific antibody of interest (e.g., anti-H3K27ac) or a negative control IgG overnight at 4°C with rotation.[7]

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.[9]

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

V. Elution and Reversal of Crosslinks

  • Elute the chromatin from the beads by incubating with elution buffer at 65°C.[1][7]

  • Reverse the protein-DNA crosslinks by incubating the eluted chromatin and the input control at 65°C overnight.[1]

  • Treat with RNase A to digest RNA and then with Proteinase K to digest proteins.[1]

VI. DNA Purification and Analysis

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantify the purified DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR or prepare libraries for next-generation sequencing (ChIP-seq).

ChIP Experimental Workflow Diagram

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cell Culture treatment This compound Treatment start->treatment crosslink Formaldehyde Crosslinking treatment->crosslink quench Glycine Quenching crosslink->quench harvest Cell Harvesting quench->harvest lysis Cell & Nuclear Lysis harvest->lysis sonication Chromatin Shearing (Sonication) lysis->sonication preclear Pre-clearing sonication->preclear ab_incubation Antibody Incubation preclear->ab_incubation bead_capture Bead Capture ab_incubation->bead_capture washes Washes bead_capture->washes elution Elution washes->elution reverse Reverse Crosslinks elution->reverse purify DNA Purification reverse->purify analysis qPCR or Sequencing purify->analysis

Caption: General workflow for a ChIP experiment.

Data Presentation

The quantitative data obtained from ChIP-qPCR experiments after this compound treatment can be summarized in a table for clear comparison. The results are typically presented as a percentage of input, which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin.

Target LocusTreatmentAntibody% Input (Mean ± SD)Fold Enrichment vs. IgG
Gene A Promoter VehicleH3K27ac1.5 ± 0.215.0
VehicleIgG0.1 ± 0.051.0
This compound H3K27ac 4.5 ± 0.5 45.0
This compound IgG 0.1 ± 0.04 1.0
Gene B Promoter VehicleH3K27ac2.0 ± 0.320.0
VehicleIgG0.1 ± 0.061.0
This compound H3K27ac 0.5 ± 0.1 5.0
This compound IgG 0.1 ± 0.05 1.0
Negative Control Region VehicleH3K27ac0.15 ± 0.071.5
VehicleIgG0.1 ± 0.051.0
This compound H3K27ac 0.16 ± 0.08 1.6
This compound IgG 0.1 ± 0.06 1.0

Table 1: Hypothetical ChIP-qPCR Results Following this compound Treatment. This table illustrates a potential outcome where this compound treatment leads to a significant increase in H3K27ac at the promoter of "Gene A," suggesting transcriptional activation, while decreasing H3K27ac at the "Gene B" promoter, indicating potential repression. The negative control region shows no significant change, demonstrating the specificity of the observed effects.

Conclusion

Chromatin immunoprecipitation is an indispensable tool for characterizing the effects of novel compounds like this compound on the epigenome. By following the detailed protocols and considering the potential applications outlined in these notes, researchers and drug development professionals can gain valuable insights into the mechanism of action of new therapeutic candidates. It is important to reiterate that the provided protocols are a starting point, and optimization is key to achieving robust and reproducible results. The successful application of ChIP will undoubtedly accelerate our understanding of how novel compounds modulate chromatin dynamics to exert their biological effects.

References

Application Notes and Protocols for YD23 in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: YD23 Experimental Design for Non-Small Cell Lung Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2][3] A significant focus of current research is on targeted therapies that exploit specific molecular vulnerabilities within cancer cells. This document provides a comprehensive overview of the experimental design and protocols for the investigation of this compound, a novel therapeutic candidate for NSCLC. These guidelines are intended to assist researchers in evaluating the efficacy and mechanism of action of this compound in preclinical models of NSCLC.

In Vitro Evaluation of this compound Efficacy

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on a panel of NSCLC cell lines and to establish the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Plate NSCLC cells (e.g., A549, H1299, PC9) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

Objective: To assess the ability of this compound to induce apoptosis in NSCLC cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat NSCLC cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mechanistic Studies: Signaling Pathway Analysis

Objective: To elucidate the molecular mechanism by which this compound exerts its anti-cancer effects, with a focus on key signaling pathways implicated in NSCLC pathogenesis.[1][2]

Western Blot Analysis

Protocol:

  • Protein Extraction: Treat NSCLC cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 1: Quantitative Analysis of Protein Expression

ProteinTreatment GroupFold Change vs. Control
p-EGFRThis compound (IC50)0.35
p-AktThis compound (IC50)0.42
p-ERKThis compound (IC50)0.61
Cleaved Caspase-3This compound (IC50)3.5

Signaling Pathway Diagram

YD23_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes This compound This compound This compound->EGFR Inhibits

Caption: Proposed signaling pathway inhibited by this compound in NSCLC.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of this compound in a preclinical in vivo model of NSCLC.

Xenograft Mouse Model

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ A549 cells into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • This compound Administration: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (10 mg/kg)625 ± 8050
This compound (20 mg/kg)310 ± 5575.2

Experimental Workflow Diagram

in_vivo_workflow start Start implantation NSCLC Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment This compound or Vehicle Administration randomization->treatment evaluation Tumor Volume & Body Weight Measurement treatment->evaluation evaluation->treatment Repeated Dosing endpoint Endpoint: Tumor Excision & Analysis evaluation->endpoint end End endpoint->end

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in NSCLC research. The described experiments will enable a comprehensive assessment of its anti-cancer efficacy and underlying molecular mechanisms. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for non-small cell lung cancer.

References

Application Notes and Protocols: In Situ Cell Extraction Assay to Monitor YD23 Chromatin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD23 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).[1][2] As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility.[3][4][5] In cancers with mutations in the related SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1][2][6] this compound leverages this dependency by selectively targeting SMARCA2 for degradation, leading to the inhibition of cancer cell growth.[1][2]

These application notes provide a detailed protocol for an in situ cell extraction assay to monitor the chromatin binding of SMARCA2 in response to this compound treatment. This method allows for the direct visualization and quantification of changes in chromatin-associated SMARCA2, providing a valuable tool for mechanism of action studies and drug efficacy assessment.

Principle of the Assay

The in situ cell extraction assay is based on the principle that proteins tightly bound to chromatin are resistant to extraction with non-ionic detergents, while soluble or loosely associated proteins are washed away.[7] By first treating cells with this compound to induce SMARCA2 degradation, and then performing the in situ extraction, the remaining chromatin-bound fraction of SMARCA2 can be quantified, typically through immunofluorescence microscopy. A decrease in the fluorescent signal corresponding to SMARCA2 in this compound-treated cells compared to control cells indicates successful degradation of the chromatin-associated protein pool.

Quantitative Data Summary

The efficacy of this compound in degrading SMARCA2 has been demonstrated in various non-small cell lung cancer (NSCLC) cell lines. The following tables summarize key quantitative data related to this compound activity.

Table 1: In Vitro Degradation of SMARCA2 by this compound

Cell LineSMARCA4 StatusThis compound DC₅₀ (nM)Maximal Degradation (Dₘₐₓ)Time Point (hours)
H1792Wild-Type6488%96
H1975Wild-Type297Not ReportedNot Reported
H1568MutantNot ReportedNot ReportedNot Reported
H322MutantNot ReportedNot ReportedNot Reported
H2126MutantNot ReportedNot ReportedNot Reported

DC₅₀ (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. (Data sourced from MedchemExpress and ResearchGate publications)[1][8][9]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line GroupMedian IC₅₀ (µM)Treatment Duration
SMARCA4-mutant0.1112 days
SMARCA4-wild-type6.012 days

IC₅₀ (Inhibitory Concentration 50) is the concentration of this compound required to inhibit cell growth by 50%. (Data sourced from MedchemExpress)[1]

Table 3: In Vivo Antitumor Activity of this compound in SMARCA4-Mutant Xenografts

Xenograft ModelThis compound DosageTreatment DurationTumor Growth Inhibition (TGI)
H156812.5 mg/kg, i.p., once daily25-26 days72%
H32212.5 mg/kg, i.p., once daily25-26 days49%
H212612.5 mg/kg, i.p., once daily25-26 days44%

(Data sourced from MedchemExpress)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in situ cell extraction assay.

YD23_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (PROTAC) Ternary_Complex This compound-SMARCA2-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (on Chromatin) SMARCA2->Ternary_Complex Chromatin_Remodeling Altered Chromatin Remodeling CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Ub_SMARCA2->Chromatin_Remodeling Reduced Accessibility Degradation Degradation Products Proteasome->Degradation Gene_Repression Repression of Proliferation Genes (e.g., E2F targets) Chromatin_Remodeling->Gene_Repression Tumor_Inhibition Tumor Growth Inhibition Gene_Repression->Tumor_Inhibition

Caption: Mechanism of action of this compound as a SMARCA2-targeting PROTAC.

In_Situ_Extraction_Workflow Start Start: Culture Cells on Coverslips Treatment Treat with this compound or Vehicle Control Start->Treatment Wash_PBS Wash with PBS Treatment->Wash_PBS Extraction In Situ Extraction: PBS + Triton X-100 Wash_PBS->Extraction Fixation Fixation: Paraformaldehyde Extraction->Fixation Permeabilization Permeabilization: PBS + Triton X-100 Fixation->Permeabilization Blocking Blocking: BSA/Serum Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-SMARCA2) Blocking->Primary_Ab Wash_Ab Wash with PBS Primary_Ab->Wash_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody & DAPI Wash_Ab->Secondary_Ab Wash_Final Final Washes Secondary_Ab->Wash_Final Mounting Mount Coverslips Wash_Final->Mounting Imaging Image Acquisition: Confocal/Epifluorescence Microscopy Mounting->Imaging Analysis Image Analysis: Quantify Nuclear Fluorescence Intensity Imaging->Analysis End End: Compare this compound vs. Control Analysis->End

Caption: Experimental workflow for the in situ cell extraction assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: SMARCA4-mutant (e.g., NCI-H1568) and SMARCA4-wild-type (e.g., NCI-H1792) NSCLC cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Coverslips: Sterile, glass, 18 mm.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • In Situ Extraction Buffer: PBS containing 0.5% Triton X-100 and protease/phosphatase inhibitors.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: PBS containing 0.25% Triton X-100.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 5% normal goat serum.

  • Primary Antibody: Rabbit anti-SMARCA2 antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium.

Protocol: In Situ Cell Extraction and Immunofluorescence
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 12-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency the following day.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 24, 48, 72, 96 hours). Include a vehicle-only (DMSO) control.

  • In Situ Cell Extraction:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold In Situ Extraction Buffer to each well.

    • Incubate on ice for 5-10 minutes with gentle rocking. This step removes soluble and loosely bound proteins.

    • Aspirate the extraction buffer and wash the cells twice with ice-cold PBS.

  • Fixation and Permeabilization:

    • Fix the remaining chromatin-bound proteins by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 1 mL of Permeabilization Buffer and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunostaining:

    • Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

    • Dilute the primary anti-SMARCA2 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.

    • Aspirate the PBS and add the diluted secondary antibody/DAPI solution.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Briefly dip the coverslips in distilled water to remove salt crystals.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

    • Acquire images using a confocal or epifluorescence microscope. Use consistent acquisition settings (e.g., laser power, exposure time) for all samples.

Data Analysis and Interpretation
  • Image Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of the SMARCA2 signal within the DAPI-stained nuclear region.

    • For each condition, measure the intensity from a representative number of cells (e.g., >100 cells from multiple fields of view).

    • Subtract the background fluorescence from a region without cells.

  • Data Interpretation:

    • Calculate the average nuclear fluorescence intensity for each treatment condition.

    • Normalize the data to the vehicle control to determine the percentage of remaining chromatin-bound SMARCA2.

    • A dose- and time-dependent decrease in the nuclear SMARCA2 signal in this compound-treated cells indicates the degradation of the chromatin-associated fraction of the protein. This provides a direct measure of this compound's ability to engage and degrade its target in its functional cellular compartment.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washing, insufficient blocking, or non-specific antibody binding.Increase the number and duration of wash steps. Optimize blocking time and reagent concentration. Titrate primary and secondary antibodies.
Weak or no SMARCA2 signal Low primary antibody concentration, inefficient extraction, or over-fixation.Increase primary antibody concentration. Optimize extraction time (too long may strip chromatin). Reduce fixation time or PFA concentration.
Loss of cells from coverslip Harsh washing or aspiration.Be gentle during wash steps. Use a multichannel pipette for adding/removing solutions.
Inconsistent staining Uneven cell density or reagent application.Ensure even cell seeding. Make sure the coverslip is fully covered with reagent during incubations.

Conclusion

The in situ cell extraction assay is a powerful technique to visually and quantitatively assess the impact of this compound on the chromatin-bound pool of its target, SMARCA2. This protocol provides a robust framework for researchers to elucidate the mechanism of action of this compound and similar PROTAC-based degraders, aiding in the preclinical development of novel cancer therapeutics.

References

Unveiling Cell Cycle Arrest: A Detailed Application Note and Protocol for Flow Cytometry Analysis of YD23-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the effects of the novel compound YD23 on the cell cycle of cancer cells. Utilizing flow cytometry with propidium (B1200493) iodide (PI) staining, researchers can accurately quantify the distribution of cells in different phases of the cell cycle, thereby elucidating the cytostatic effects of this compound. This application note includes detailed experimental protocols, data presentation tables, and visual diagrams of the workflow and relevant signaling pathways.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of signaling pathways to ensure genomic integrity. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a key strategy in the development of novel anticancer therapeutics.

This compound is a promising new small molecule inhibitor currently under investigation for its anti-proliferative properties. Preliminary studies suggest that this compound induces cell cycle arrest, thereby inhibiting the growth of cancer cells. Flow cytometry is a powerful technique to study the effects of such compounds on the cell cycle. By staining the DNA of treated cells with a fluorescent dye like propidium iodide, the cellular DNA content can be quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]

This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from a typical experiment investigating the dose-dependent and time-course effects of this compound on a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)055.2 ± 2.130.5 ± 1.514.3 ± 0.9
This compound165.8 ± 2.520.1 ± 1.214.1 ± 0.8
This compound578.3 ± 3.110.2 ± 0.911.5 ± 0.7
This compound1085.1 ± 3.55.6 ± 0.59.3 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course Effect of 5 µM this compound on Cell Cycle Distribution

Treatment GroupIncubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)2454.9 ± 2.331.0 ± 1.614.1 ± 1.0
This compound (5 µM)660.1 ± 2.028.5 ± 1.411.4 ± 0.8
This compound (5 µM)1272.5 ± 2.815.3 ± 1.112.2 ± 0.9
This compound (5 µM)2478.9 ± 3.09.8 ± 0.711.3 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide staining.

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Experimental Procedure
  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time periods (e.g., 6, 12, 24 hours).

  • Cell Harvesting and Fixation:

    • After treatment, aspirate the culture medium and wash the cells once with PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[3][4][5][6]

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.[4][5]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes.[4]

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet twice with 5 mL of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.[3][4]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.[3][5][6]

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[3][4]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Set the instrument to measure the fluorescence intensity of PI in the linear scale.[4][7]

    • Collect data for at least 10,000 events per sample.[3]

    • Use appropriate software to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates.[4][6] The software will generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Staining cluster_3 Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fix with Cold 70% Ethanol harvest->fixation wash_fixed Wash Fixed Cells fixation->wash_fixed stain Stain with PI and RNase A wash_fixed->stain flow_cytometry Analyze on Flow Cytometer stain->flow_cytometry data_analysis Cell Cycle Profile Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of G1/S Phase Arrest

G cluster_0 Upstream Signal cluster_1 Checkpoint Kinases cluster_2 p53 Pathway cluster_4 Outcome This compound This compound ATM_ATR ATM/ATR This compound->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates p53 p53 Chk1_Chk2->p53 stabilizes p21 p21 (CDK Inhibitor) p53->p21 induces transcription CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits G1_S_Arrest G1/S Phase Arrest

Caption: Simplified signaling pathway of G1/S arrest.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for assessing the effect of the compound this compound on the cell cycle of cancer cells. The use of flow cytometry with propidium iodide staining allows for the precise quantification of cell cycle distribution, providing valuable insights into the mechanism of action of potential anti-cancer drugs. The hypothetical data presented demonstrate a clear induction of cell cycle arrest in the G0/G1 phase by this compound in a dose- and time-dependent manner. This methodology can be readily adapted for the screening and characterization of other novel compounds that target the cell cycle. Further investigations could involve analyzing the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases, to further elucidate the molecular mechanisms underlying the observed cell cycle arrest.[8][9][10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SMARCA2 Degradation with YD23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent SMARCA2 protein degradation when using the PROTAC degrader YD23.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] Its function is to induce the degradation of the SMARCA2 protein, which is a key therapeutic target in cancers with mutations in its paralog, SMARCA4.[2][3]

This compound works by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4] It does this by acting as a molecular bridge to form a ternary complex between SMARCA2 and the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] Once this complex is formed, the E3 ligase tags SMARCA2 with ubiquitin chains, marking it for destruction by the proteasome.[5][7] The this compound molecule is then released and can catalytically repeat the process.[5][8]

cluster_main This compound Mechanism of Action POI SMARCA2 (Target Protein) Ternary Ternary Complex (SMARCA2-YD23-CRBN) POI->Ternary Binds PROTAC This compound PROTAC->Ternary Bridges E3 CRBN E3 Ligase E3->Ternary Binds Ternary->POI Ubiquitination Ternary->PROTAC Recycling Proteasome Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Ub->Ternary Degraded Degraded SMARCA2 (Peptides) Proteasome->Degraded Degradation

This compound hijacks the CRBN E3 ligase to degrade SMARCA2.
Q2: What are the expected outcomes of a successful this compound experiment?

A: A successful experiment will show potent and specific degradation of SMARCA2 protein. The efficiency of a degrader is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[9] In SMARCA4-mutant cancer cells, this degradation should lead to growth inhibition, which is measured by an IC50 value.[6]

Refer to the tables below for published efficacy and growth inhibition data for this compound in various lung cancer cell lines.

Q3: What are the critical initial controls for a protein degradation experiment?

A: To ensure the validity of your results and to aid in troubleshooting, a set of essential controls should be included in every experiment.[9]

  • Vehicle Control (e.g., DMSO): Establishes the baseline protein level for comparison.[9]

  • Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent degradation and "rescue" the SMARCA2 protein level, confirming that the degradation is proteasome-dependent.[9]

  • E3 Ligase Ligand Only Control (e.g., Pomalidomide): This control, using the CRBN-binding component of this compound, helps determine if any observed effects are due to CRBN modulation alone, independent of SMARCA2 degradation.[9][10]

  • Negative Control Compound: A structurally similar but inactive version of the degrader can confirm that the degradation is specific to the intended mechanism.[9]

Section 2: Troubleshooting Guide: Inconsistent or No SMARCA2 Degradation

Experiencing a lack of degradation is a common issue in targeted protein degradation experiments.[9] Follow this systematic guide to identify the potential cause.

Start Inconsistent or No SMARCA2 Degradation CheckControls 1. Verify Essential Controls (DMSO, MG132, Pomalidomide) Start->CheckControls ControlsOK Controls Behave as Expected? CheckControls->ControlsOK TroubleshootControls Address Control Issues: - Proteasome inactive? - Vehicle has effect? ControlsOK->TroubleshootControls No CheckCompound 2. Assess this compound Compound (Solubility, Age, Storage) ControlsOK->CheckCompound Yes CompoundOK Compound Integrity Confirmed? CheckCompound->CompoundOK ReplaceCompound Use Freshly Prepared this compound CompoundOK->ReplaceCompound No CheckSystem 3. Evaluate Experimental System (Cell Health, CRBN Expression) CompoundOK->CheckSystem Yes SystemOK System Validated? CheckSystem->SystemOK TroubleshootSystem Address System Issues: - Confirm CRBN mRNA/protein - Check for contamination SystemOK->TroubleshootSystem No CheckAssay 4. Optimize Assay Parameters (Concentration, Time, WB Protocol) SystemOK->CheckAssay Yes Success Successful Degradation CheckAssay->Success

A logical workflow for troubleshooting this compound experiments.
Problem 1: No Degradation of SMARCA2 is Observed

  • Possible Cause 1a: this compound Compound Integrity

    • Solubility: PROTACs can have poor solubility. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. Precipitates can drastically lower the effective concentration.

    • Storage and Stability: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and is within its recommended shelf life. Perform a fresh dilution from a stock solution for each experiment. Metabolites of PROTACs can sometimes compete with the parent compound, reducing efficacy.[8][10]

  • Possible Cause 1b: Experimental System Flaws

    • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells can have altered protein homeostasis pathways.

    • E3 Ligase Expression: this compound requires the CRBN E3 ligase for its activity.[6] Verify that your cell line expresses sufficient levels of CRBN. If CRBN expression is low or absent, this compound will be ineffective.[11] You can check this via Western Blot or qPCR.

    • Proteasome Function: The degradation of SMARCA2 is dependent on the proteasome.[5] If your MG132 control fails to increase SMARCA2 levels (or a known short-lived protein), it may indicate a general issue with proteasome activity in your cells.

  • Possible Cause 1c: Issues with the Detection Method (Western Blot)

    • Antibody Quality: Use a validated antibody specific for SMARCA2. Confirm the antibody is working by detecting a clear band at the correct molecular weight in your vehicle-treated control.

    • Lysis and Protein Handling: Ensure your lysis buffer and protocol are adequate for extracting nuclear proteins like SMARCA2. Always include protease and phosphatase inhibitors.[12]

    • Loading and Transfer: Confirm equal protein loading across all lanes using a loading control (e.g., GAPDH, β-actin, or a total protein stain).[12] Verify successful protein transfer from the gel to the membrane.

Problem 2: Degradation is Weak, Inconsistent, or Not Dose-Dependent
  • Possible Cause 2a: Suboptimal this compound Concentration (The "Hook Effect")

    • The "hook effect" is a known phenomenon in PROTAC experiments where degradation efficiency decreases at very high concentrations.[8][9] This occurs because an excess of the PROTAC leads to the formation of separate binary complexes (this compound-SMARCA2 and this compound-CRBN) rather than the productive ternary complex required for degradation.[9]

    • Solution: Perform a wide dose-response curve, including both low nanomolar and high micromolar concentrations, to identify the optimal concentration range and determine if you are observing the hook effect.

cluster_low Low [this compound] cluster_optimal Optimal [this compound] cluster_high High [this compound] L_POI SMARCA2 L_E3 CRBN L_PROTAC This compound O_Ternary SMARCA2-YD23-CRBN H_Binary1 SMARCA2-YD23 H_Binary2 CRBN-YD23 Result_Low No Ternary Complex Result_Optimal Productive Degradation Result_High Inefficient Degradation cluster_low cluster_low cluster_optimal cluster_optimal cluster_high cluster_high

The Hook Effect: Optimal PROTAC levels are key for degradation.
  • Possible Cause 2b: Suboptimal Treatment Duration

    • Protein degradation is a dynamic process. The time to reach Dmax can vary between cell lines.

    • Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at a fixed, optimal concentration of this compound to determine the ideal treatment duration for your specific cell model.

  • Possible Cause 2c: Poor Cell Permeability

    • PROTACs are relatively large molecules and may struggle to cross the cell membrane efficiently, which is a known challenge in their development.[13][14]

    • Solution: While difficult to address without modifying the compound, ensure that experimental conditions (e.g., cell confluency, media components) are optimal and consistent. If permeability is a persistent issue, mass spectrometry-based proteomics could be used to quantify intracellular compound levels.[15]

Section 3: Key Experimental Protocols

Protocol 1: Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with this compound.[12]

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound or controls (e.g., DMSO, MG132) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.[12] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]

  • SDS-PAGE: Prepare protein samples by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., rabbit anti-SMARCA2, typically at 1:1000 dilution) overnight at 4°C.[12]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]

  • Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[12] Quantify the band intensities and normalize the SMARCA2 signal to a loading control to determine the percentage of degradation relative to the vehicle control.[12]

Protocol 2: Cellular Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and growth inhibition following this compound treatment.[12]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for an extended period (e.g., 96 hours to 12 days).[6] Include a vehicle-only control.

  • MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Section 4: Data Summary

The following tables summarize the published quantitative data for this compound. Use these as a benchmark for your own experimental results.

Table 1: this compound Degradation Efficacy
Cell LineSMARCA4 StatusDC50Dmax (%)Citation(s)
H1792Wild-Type64 nM88%[1][6]
H1975Wild-Type297 nM95%[1][6]
Panel (10 WT lines)Wild-Type92.8 nM (Median)90% (Median)[1]
Table 2: this compound Growth Inhibition
Cell Line GroupMedian IC50Treatment DurationCitation(s)
SMARCA4-Mutant0.11 µM12 days[1][6]
SMARCA4-Wild-Type6.0 µM12 days[1][6]

References

Technical Support Center: Optimizing YD23 for SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YD23 to achieve maximal SMARCA2 degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] It functions as a molecular bridge, simultaneously binding to SMARCA2 and an E3 ubiquitin ligase (specifically, Cereblon or CRBN).[1][4] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[5][6] This targeted protein degradation approach is being explored for therapeutic applications, particularly in SMARCA4-mutant cancers where SMARCA2 becomes essential for cell survival.[1][3][7]

Q2: What are the reported DC50 and IC50 values for this compound?

A2: The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. The following table summarizes reported values:

Cell LineAssay TypeValueReference(s)
H1792DC5064 nM[1]
H1975DC50297 nM[1]
SMARCA4-mutant lung cancer cell linesIC50 (growth inhibition)Median of 0.11 µM[1]
SMARCA4-WT cellsIC50 (growth inhibition)Median of 6.0 µM[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 100 mg/mL stock solution in fresh, moisture-free DMSO can be prepared.[2] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For long-term storage, the powder should be stored at -20°C for up to 3 years, while stock solutions in solvent can be stored at -80°C for up to a year or at -20°C for one month.[2][8] When preparing working solutions for in vivo studies, specific formulations with agents like PEG300, Tween80, or corn oil may be required and should be used immediately.[2]

Troubleshooting Guide

Problem 1: I am not observing significant SMARCA2 degradation after treating my cells with this compound.

This is a common issue in PROTAC-based experiments and can be attributed to several factors. Here is a step-by-step troubleshooting workflow:

cluster_0 Troubleshooting Workflow: No SMARCA2 Degradation Start Start Check_YD23_Prep Verify this compound Stock Solution (Concentration, Storage, Solubility) Start->Check_YD23_Prep Optimize_Conc_Time Optimize this compound Concentration and Incubation Time Check_YD23_Prep->Optimize_Conc_Time Solution OK Assess_Cell_Perm Evaluate Cell Permeability Optimize_Conc_Time->Assess_Cell_Perm Optimization Fails Confirm_E3_Ligase Confirm E3 Ligase (CRBN) Expression Assess_Cell_Perm->Confirm_E3_Ligase Permeability OK Verify_Proteasome Check Proteasome Activity Confirm_E3_Ligase->Verify_Proteasome CRBN Expressed End Successful Degradation Verify_Proteasome->End Activity Confirmed

Caption: A logical workflow for troubleshooting the lack of SMARCA2 degradation.

  • Possible Cause 1a: Incorrect this compound Concentration or Activity.

    • Solution: Ensure your this compound stock solution was prepared correctly and stored properly to prevent degradation.[2][8] It is advisable to verify the concentration and purity of your stock. Always use fresh dilutions for your experiments.

  • Possible Cause 1b: Suboptimal Concentration or Incubation Time.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for SMARCA2 degradation.[9] Also, conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation.

  • Possible Cause 1c: Poor Cell Permeability.

    • Solution: While this compound is designed for cell-based assays, PROTACs, in general, can have issues with cell permeability due to their larger size.[6][9] If you suspect this is an issue, you may need to consult specialized literature for formulation strategies to enhance cellular uptake, although this may be beyond the scope of typical experimental adjustments.

  • Possible Cause 1d: Low E3 Ligase (CRBN) Expression.

    • Solution: The activity of this compound is dependent on the presence of the Cereblon (CRBN) E3 ligase.[4] Confirm that your cell line expresses sufficient levels of CRBN using Western blotting or qPCR. If CRBN expression is low, you may need to choose a different cell line for your experiments.

  • Possible Cause 1e: Impaired Proteasome Function.

    • Solution: this compound-mediated degradation relies on a functional ubiquitin-proteasome system.[5] To confirm that the proteasome is active in your cells, you can use a positive control that is known to be degraded by the proteasome. Alternatively, you can pre-treat cells with a proteasome inhibitor (like MG132) before adding this compound; this should rescue SMARCA2 from degradation, confirming the pathway is active.

Problem 2: I am observing a "hook effect" with this compound.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[6][9] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[9]

cluster_1 Understanding the Hook Effect Low_Conc Low this compound Concentration (Ternary Complex Formation) Optimal_Conc Optimal this compound Concentration (Maximal Ternary Complex) Low_Conc->Optimal_Conc Increasing Concentration High_Conc High this compound Concentration (Binary Complex Formation) Optimal_Conc->High_Conc Further Increasing Concentration Degradation SMARCA2 Degradation Optimal_Conc->Degradation No_Degradation Reduced/No Degradation High_Conc->No_Degradation

Caption: The relationship between this compound concentration and degradation efficiency, illustrating the hook effect.

  • Solution:

    • Perform a Wide Dose-Response Curve: Always test a broad range of this compound concentrations to fully characterize the dose-response relationship and identify the optimal concentration for maximal degradation.[9] This will help you avoid working at concentrations that fall into the hook effect range.

    • Use Lower Concentrations: The "sweet spot" for maximal degradation with PROTACs is often in the nanomolar to low micromolar range.[9] If you are using high micromolar concentrations, you are likely in the hook effect zone.

Problem 3: I am concerned about the off-target effects of this compound.

  • Solution:

    • Proteomic Profiling: The most comprehensive way to assess off-target effects is through global proteomic analysis (e.g., mass spectrometry) to see if other proteins are being degraded besides SMARCA2.

    • Western Blotting for Homologous Proteins: this compound is reported to be selective for SMARCA2 over its close homolog SMARCA4.[4] You can confirm this selectivity in your cell system by performing Western blotting for both SMARCA2 and SMARCA4 after this compound treatment.

    • Use Control Compounds: If available, use an inactive analog of this compound as a negative control. An inactive analog would be expected to bind to SMARCA2 but not recruit the E3 ligase, and therefore should not induce degradation.

Experimental Protocols

Protocol 1: Western Blotting for SMARCA2 Degradation

This protocol details the steps to quantify SMARCA2 protein levels following treatment with this compound.[10]

  • Cell Seeding: Plate your cells of interest in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[10]

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of SMARCA2 degradation.[10]

cluster_2 Western Blotting Workflow Cell_Culture Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Detection & Analysis Immunoblot->Detection

Caption: Key steps in the Western Blotting process for assessing SMARCA2 degradation.

Protocol 2: MTT Assay for Cell Viability

This protocol describes how to assess the effect of this compound-mediated SMARCA2 degradation on cell viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for the desired duration (e.g., 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

References

How to address YD23 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YD23, a selective SMARCA2 PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the proteasome.[3][4][5] This targeted degradation strategy is being explored for therapeutic applications, particularly in cancers with specific genetic vulnerabilities.

Q2: I am observing precipitation of this compound after diluting my DMSO stock solution into an aqueous buffer. Why is this happening?

A2: this compound is a hydrophobic molecule with limited aqueous solubility. When a concentrated stock solution of this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.[6][7] This is a common challenge encountered with many hydrophobic small molecules.

Q3: What are the potential consequences of this compound insolubility in my experiments?

A3: Undissolved this compound will not be biologically active, leading to an underestimation of its efficacy. The actual concentration of the inhibitor in your experiment will be lower than intended, which can result in inaccurate and misleading data, such as incorrect IC50 values. Furthermore, particulate matter can interfere with certain assay formats, particularly those involving light scattering or absorbance measurements.

Q4: How should I prepare my stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Anhydrous DMSO is a common choice for this purpose.[8] Ensure that this compound is fully dissolved in the organic solvent before further dilution.[9] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8][10]

Q5: What is the recommended final concentration of DMSO in my cell-based assays?

A5: To avoid solvent-induced toxicity to cells, it is crucial to keep the final concentration of DMSO in your working solution low, typically less than 0.5%.[10] Always include a vehicle control in your experiments with the same final concentration of DMSO as your test samples.

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides systematic approaches to troubleshoot and resolve solubility problems with this compound in your experiments.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Cause: Rapid change in solvent polarity leading to supersaturation and precipitation of the hydrophobic this compound molecule.[6][7]

Solutions:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous solution can improve the solubility of this compound.

  • Employing Excipients: The use of solubilizing agents like cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[3][11][12][13][14][15][16]

Issue 2: Low or inconsistent activity of this compound in cell-based assays.

Cause: This could be due to the precipitation of this compound, leading to a lower effective concentration. The presence of serum proteins in cell culture media can also sometimes affect compound availability.

Solutions:

  • Verify Solubility in Media: Before conducting your experiment, visually inspect the final working solution of this compound in your cell culture medium (with and without fetal bovine serum) under a microscope to check for any precipitate.

  • Optimize Co-solvent Concentration: If using a co-solvent, test a range of final concentrations to find the optimal balance between solubility and potential solvent toxicity to your cells.

  • Consider Serum-Free Conditions (for initial tests): To rule out interference from serum components, you can perform initial solubility and activity tests in serum-free media. However, be aware that cell health and behavior may be altered in the absence of serum.

Data Presentation

Table 1: General Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO≥ 20 mg/mLA clear solution can be obtained.[8]
Phosphate-Buffered Saline (PBS), pH 7.4Sparingly SolubleDirect solubility is very low. A co-solvent system is necessary for aqueous solutions.[7]

Table 2: Recommended Co-solvent Concentrations for Aqueous Buffers

Co-solventRecommended Final ConcentrationConsiderations
DMSO< 0.5%To avoid cellular toxicity.[10]
Ethanol1-5%May affect protein stability at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 10 mM concentration.[17] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[18]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[8][10]

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions of the this compound stock solution in your chosen aqueous buffer or cell culture medium.

  • Prepare Final Working Solution: Add the final intermediate dilution to your experimental wells to achieve the desired final concentration of this compound, ensuring the final DMSO concentration is below 0.5%.[10]

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.

Protocol 2: Western Blot for SMARCA2 Degradation
  • Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][19]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE: Denature the protein samples by heating with SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of SMARCA2 degradation.[1]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2-YD23-E3 Ligase) This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound-mediated SMARCA2 degradation.

Experimental_Workflow cluster_1 In Vitro Assay Workflow for this compound cluster_2 Endpoint Assays start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock treatment Treat Cells with this compound (and Vehicle Control) prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for SMARCA2 Degradation treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

References

Improving the in vivo stability and delivery of YD23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo stability and delivery of YD23, a preclinical SMARCA2 degrader.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows good in vitro activity but poor in vivo efficacy. What are the potential causes?

A1: Poor in vivo efficacy despite good in vitro activity is a common challenge in drug development, often stemming from issues with the compound's stability and delivery in a biological system.[1][2] Key factors to investigate include:

  • Poor Bioavailability: The fraction of the administered this compound dose that reaches systemic circulation may be too low to have a therapeutic effect. This can be due to poor solubility, low permeability across biological membranes, or rapid first-pass metabolism.[1][3]

  • Rapid Metabolism: this compound might be quickly broken down by metabolic enzymes, such as cytochrome P450s in the liver, leading to a short half-life and reduced exposure.[2][4]

  • Instability in Physiological Conditions: The compound may degrade in the pH or enzymatic environment of the bloodstream or gastrointestinal tract.[5]

  • High Plasma Protein Binding: Extensive binding of this compound to plasma proteins like albumin can reduce the concentration of the free, active drug.[4]

  • Inefficient Delivery to the Target Site: The formulation may not effectively deliver this compound to the tumor tissue.

A systematic evaluation of these pharmacokinetic properties is crucial for troubleshooting poor in vivo outcomes.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for my in vivo studies. How can I resolve this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a clear indicator of poor aqueous solubility.[6] Here are several troubleshooting steps:

  • Optimize the Formulation: Moving beyond a simple DMSO-based solution is often necessary for in vivo studies.[1] Consider the formulation strategies outlined in the table below.

  • Perform a Kinetic Solubility Assay: This will help you determine the concentration at which this compound remains in solution in your chosen aqueous buffer over time.

  • Reduce the Final Concentration: If possible, lowering the final concentration of this compound in your formulation may prevent precipitation.[6]

  • Modify the Dilution Method: Instead of a single large dilution, try serial dilutions to gradually introduce the compound to the aqueous environment.[6]

  • Incorporate Solubilizing Agents: The addition of pharmaceutically acceptable co-solvents, surfactants, or cyclodextrins can enhance the solubility of hydrophobic compounds like this compound.[1][6] However, these must be tested for tolerability in your animal model.

Q3: My pharmacokinetic data for this compound shows a very short half-life and high clearance. What strategies can I employ to improve its in vivo stability?

A3: A short half-life and high clearance are typically indicative of rapid metabolism.[2] To improve the metabolic stability of this compound, consider the following approaches:

  • Structural Modification: While potentially requiring significant medicinal chemistry efforts, modifying the chemical structure of this compound to block metabolically labile sites is a powerful strategy.[3] This often involves techniques like deuteration or introducing metabolically stable functional groups.[7]

  • Formulation-Based Protection: Encapsulating this compound in a delivery vehicle can shield it from metabolic enzymes.[4] Options include:

    • Lipid-based formulations (e.g., liposomes, nanoemulsions): These can protect the drug from degradation in the plasma.[4]

    • Polymer-based nanoparticles: Encapsulation within polymeric matrices can provide a protective barrier.[4][8]

  • Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with a known inhibitor of the primary metabolizing enzyme (e.g., a CYP450 inhibitor) can increase its plasma concentration.[4] This approach requires careful consideration of potential drug-drug interactions.

  • Prodrug Approach: A prodrug of this compound could be designed to be metabolized into the active form at the target site, potentially improving its overall pharmacokinetic profile.[4]

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound.

Low_Oral_Bioavailability_Troubleshooting start Low Oral Bioavailability Observed for this compound assess_physchem Assess Physicochemical Properties start->assess_physchem solubility Poor Aqueous Solubility? assess_physchem->solubility pH-dependent solubility, LogP/LogD permeability Low Permeability? solubility->permeability No formulation_sol Implement Solubility Enhancement Strategy solubility->formulation_sol Yes metabolism Rapid First-Pass Metabolism? permeability->metabolism No formulation_perm Use Permeation Enhancers permeability->formulation_perm Yes formulation_met Lipid-Based or Nanoparticle Formulation metabolism->formulation_met Yes re_evaluate Re-evaluate In Vivo Pharmacokinetics metabolism->re_evaluate No formulation_sol->re_evaluate formulation_perm->re_evaluate formulation_met->re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

Data Presentation: Formulation Strategies for this compound

The following table summarizes various formulation strategies that can be employed to improve the in vivo stability and delivery of this compound. The choice of strategy will depend on the specific physicochemical properties of the compound.[5][9]

Formulation Strategy Mechanism of Action Potential Advantages for this compound Key Considerations
Co-solvents Increases the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[1]Simple to prepare; can significantly increase drug concentration in the formulation.Can cause precipitation upon injection; potential for in vivo toxicity at high concentrations.[1]
Surfactants (Micelles) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[1][9]Can improve both solubility and membrane permeability.High concentrations can lead to toxicity or interfere with drug absorption.[1]
Cyclodextrin Complexation Forms inclusion complexes with the drug, where the hydrophobic drug molecule is sequestered within the hydrophobic cavity of the cyclodextrin.[1][5]Can improve solubility and protect the drug from degradation.[10]The binding affinity must be optimal for drug release at the target site.
Lipid-Based Formulations (e.g., SEDDS, Liposomes) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, or encapsulated within lipid bilayers.[3][4]Can enhance oral bioavailability by improving solubility and promoting lymphatic uptake, bypassing first-pass metabolism.[9] Protects the drug from degradation.[4]More complex to develop and characterize; physical stability of the formulation can be a concern.
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix.[3][9]Significantly increases the apparent solubility and dissolution rate of the drug.The amorphous state is thermodynamically unstable and can recrystallize over time.
Nanoparticles (e.g., Polymeric, Solid Lipid) The drug is encapsulated within a solid nanoparticle matrix.[8]Provides protection from degradation, allows for controlled release, and can be surface-modified for targeted delivery.[11][12]More complex manufacturing and characterization; potential for immunogenicity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of this compound in plasma from different species (e.g., mouse, rat, human) to assess its susceptibility to enzymatic degradation.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Thaw frozen plasma (containing anticoagulant, e.g., heparin) from the desired species at 37°C.

  • Incubation:

    • In a microcentrifuge tube, add a small volume of the this compound stock solution to pre-warmed plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be less than 0.5%.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time Points:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • To stop the reaction, immediately add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to the collected aliquots.

    • Vortex thoroughly to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse) after administration of a specific formulation.

PK_Study_Workflow acclimatize Acclimatize Animals formulate Prepare this compound Formulation acclimatize->formulate dose Administer Dose (e.g., IV, PO) formulate->dose sample Collect Blood Samples (Serial or Terminal) dose->sample Predetermined Time Points process Process Blood to Obtain Plasma sample->process analyze Analyze Plasma Samples (LC-MS/MS) process->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis report Report PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->report

References

Overcoming the "hook effect" with high concentrations of YD23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YD23. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in signal at high concentrations of this compound in our assay, similar to a "hook effect." How can we overcome this?

A1: This is an important observation. The phenomenon you're describing, where a dose-response curve shows a decrease in effect at high concentrations, is indeed reminiscent of the classic "hook effect" seen in sandwich immunoassays. However, the underlying cause is likely different for this compound.

The traditional hook effect occurs in sandwich immunoassays (like ELISA) when an excess of the analyte (typically a large protein) saturates both the capture and detection antibodies, preventing the formation of the "sandwich" and leading to a falsely low signal. This compound, being a small molecule PROTAC (Proteolysis Targeting Chimera), is generally not measured using a sandwich immunoassay format, as these assays require analytes with multiple antibody binding sites (epitopes). Small molecules are typically quantified using competitive immunoassays.

For PROTACs like this compound, a similar bell-shaped dose-response curve can occur in cellular degradation assays. This is often referred to as a "PROTAC hook effect." It arises because at very high concentrations, the PROTAC can form non-productive binary complexes (either with the target protein, SMARCA2, or the E3 ligase) instead of the necessary productive ternary complex (SMARCA2-YD23-E3 Ligase).[1][2][3] This excess of binary complexes reduces the efficiency of protein degradation.

Troubleshooting the PROTAC Hook Effect:

  • Perform a full dose-response curve: It is crucial to test a wide range of this compound concentrations, including lower ones, to identify the optimal concentration for maximal degradation before the hook effect begins.[1]

  • Re-evaluate your concentration range: Your optimal working concentration may be lower than initially anticipated. The peak of the dose-response curve will indicate the most effective concentration range.

Q2: What kind of immunoassay is suitable for quantifying a small molecule like this compound?

A2: For quantifying small molecules like this compound, a competitive immunoassay (also known as an inhibition assay) is the appropriate format, not a sandwich ELISA.[4][5][6][7][8] In this format, this compound in a sample competes with a labeled version of this compound for binding to a limited number of anti-YD23 antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q3: We are encountering issues with this compound solubility at high concentrations. What do you recommend?

A3: this compound is known to be insoluble in water and ethanol (B145695) but highly soluble in DMSO.[9] Issues at high concentrations in aqueous buffers are common for hydrophobic small molecules.

Troubleshooting Solubility Issues:

  • Use fresh, high-quality DMSO: Prepare a high-concentration stock solution in 100% DMSO. Note that moisture-absorbing DMSO can reduce solubility.[9]

  • Optimize final DMSO concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of DMSO is consistent across all samples and controls, and is compatible with your assay system (typically ≤1%).

  • Consider formulation agents: For in vivo studies, specific formulation protocols using agents like PEG300, Tween80, or corn oil may be necessary to improve solubility and bioavailability.[9]

Q4: We are observing unexpected cytotoxicity in our cell-based assays at high concentrations of this compound. What could be the cause?

A4: High concentrations of any small molecule can lead to cytotoxicity.[10] For this compound, this could be due to several factors:

  • On-target toxicity: The intended biological effect of this compound is the degradation of SMARCA2, a key regulator of gene expression.[11][12][13][14][15] Effective degradation of such a critical protein can lead to cell cycle arrest and apoptosis, which may be an expected outcome in sensitive cell lines.[1]

  • Off-target effects: Although this compound is designed to be selective for SMARCA2, at very high concentrations, it might interact with other proteins, leading to unintended cellular consequences.[1]

  • Compound aggregation: Poorly soluble compounds can form aggregates at high concentrations, which can be toxic to cells and interfere with assays.[16]

Troubleshooting Cytotoxicity:

  • Parallel viability assays: Always run a cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with your primary degradation assay to distinguish between specific degradation effects and general cytotoxicity.

  • Determine the therapeutic window: Identify the concentration range that provides effective SMARCA2 degradation without causing excessive, acute cytotoxicity.

  • Include detergent in biochemical assays: If you suspect aggregation in a cell-free assay, including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to mitigate this.[16][17]

Quantitative Data for this compound

The following table summarizes key quantitative data reported for this compound in various experimental settings. These values can serve as a reference for designing your experiments.

ParameterCell LineValueDescriptionReference
DC₅₀ H179264 nMHalf-maximal degradation concentration.[12][18][19]
DC₅₀ H1975297 nMHalf-maximal degradation concentration.[12][18]
IC₅₀ (Median) SMARCA4-mutant cells0.11 µMHalf-maximal inhibitory concentration for cell growth.[12][18]
IC₅₀ (Median) SMARCA4-WT cells6.0 µMHalf-maximal inhibitory concentration for cell growth.[12][18]
In Vivo Dosing Mouse Xenograft Models12.5 mg/kgOnce daily intraperitoneal injection.[12][18]

Experimental Protocols

Detailed Protocol: Competitive ELISA for this compound Quantification

This protocol provides a general framework for a competitive ELISA to quantify a small molecule like this compound. Optimization of antibody and conjugate concentrations will be required.

Materials:

  • Microtiter plate (e.g., high-binding 96-well plate)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standards of known concentrations

  • Samples containing unknown amounts of this compound

  • Primary antibody specific to this compound

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Assay Buffer (e.g., Blocking Buffer)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the conjugate solution to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • In separate tubes, pre-incubate 50 µL of your this compound standards or unknown samples with 50 µL of the primary anti-YD23 antibody (at its optimal dilution) for 1 hour at 37°C.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound (from standards/samples) and coated this compound-conjugate compete for binding to the primary antibody.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the enzyme-labeled secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the log of the this compound standard concentration. The signal will be inversely proportional to the this compound concentration.

    • Determine the concentration of this compound in your unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

YD23_Signaling_Pathway cluster_cell Cell This compound This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2-YD23-CRBN) This compound->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds Proteasome 26S Proteasome SMARCA2->Proteasome Recruited to CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin Ub->Poly_Ub Poly_Ub->SMARCA2 Tags Degradation SMARCA2 Degradation Proteasome->Degradation Results in

Caption: Mechanism of SMARCA2 degradation by the this compound PROTAC.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Steps A 1. Coat Plate with this compound-Protein Conjugate B 2. Block Plate A->B C 3. Competition Step Add sample/standard (Free this compound) + Anti-YD23 Antibody B->C D 4. Wash (Removes unbound antibody) C->D E 5. Add Enzyme-labeled Secondary Antibody D->E F 6. Wash E->F G 7. Add Substrate (Color develops) F->G H 8. Read Signal (Signal is inversely proportional to this compound conc.) G->H

Caption: Experimental workflow for a competitive ELISA.

Hook_Effect_Mechanism Sandwich Immunoassay Hook Effect (for large analytes) cluster_low Low/Optimal Analyte Concentration cluster_high High (Excess) Analyte Concentration Low_Analyte Analyte forms sandwich complex Low_Signal Strong Signal Low_Analyte->Low_Signal High_Analyte_Cap Capture antibodies are saturated No_Sandwich Sandwich formation is inhibited High_Analyte_Cap->No_Sandwich High_Analyte_Det Detection antibodies are saturated Low_Signal_High Weak Signal (False Negative) No_Sandwich->Low_Signal_High High_AnalyTEEN_Det High_AnalyTEEN_Det High_AnalyTEEN_Det->No_Sandwich

Caption: The mechanism of the hook effect in sandwich immunoassays.

References

Technical Support Center: Western Blotting for YD23-Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Western blotting to analyze samples treated with YD23, a potent and selective SMARCA2-degrading proteolysis targeting chimera (PROTAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC designed to selectively induce the degradation of the SMARCA2 protein.[1] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the related SMARCA4 gene, targeting SMARCA2 for degradation has been shown to be a synthetic lethal strategy, inhibiting tumor growth.[1] this compound works by bringing SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Q2: What are the key proteins to monitor by Western blot after this compound treatment?

The primary target for monitoring is the downregulation of SMARCA2 . It is also crucial to assess the levels of SMARCA4 to confirm the genetic context of the cells being used. Additionally, investigating downstream targets of the SMARCA2/4 pathway, such as components of the YAP/TEAD signaling pathway , can provide further mechanistic insights.[1] A loading control, such as β-actin or GAPDH, is essential to ensure equal protein loading between untreated and treated samples.

Q3: How soon after this compound treatment can I expect to see SMARCA2 degradation?

The kinetics of protein degradation induced by a PROTAC like this compound can vary depending on the cell line, concentration of this compound used, and the turnover rate of the target protein. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing maximal SMARCA2 degradation in your specific experimental system.

Q4: Are there any known off-target effects of this compound that I should be aware of when interpreting my Western blot results?

While this compound is designed to be a selective SMARCA2 degrader, it is good practice to assess the levels of closely related proteins to rule out off-target effects. For instance, monitoring the levels of other SWI/SNF complex subunits can be informative.

Troubleshooting Guide

This guide addresses common problems encountered during Western blotting of this compound-treated samples.

ProblemPossible CauseRecommended Solution
No decrease in SMARCA2 levels Inactive this compound: Compound has degraded due to improper storage or handling.Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Ineffective this compound concentration: The concentration used is too low to induce degradation.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Incorrect treatment duration: The time point of harvest is too early to observe degradation.Conduct a time-course experiment to identify the optimal treatment duration.
Cell line is not sensitive to this compound: The cells may not have the necessary cellular machinery (e.g., specific E3 ligase) for this compound to function.Confirm the SMARCA4 mutation status of your cell line. Test this compound in a positive control cell line known to be sensitive.
Poor antibody quality: The SMARCA2 antibody is not specific or sensitive enough.Use a validated antibody for Western blotting. Test the antibody on a positive control lysate.
High background on the blot Antibody concentration too high: Primary or secondary antibody concentrations are not optimal.Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
Insufficient blocking: The blocking step was not effective in preventing non-specific antibody binding.Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).
Inadequate washing: Insufficient washing steps to remove unbound antibodies.Increase the number and/or duration of wash steps.
Unexpected changes in other proteins Downstream signaling effects: this compound-induced SMARCA2 degradation is affecting downstream pathways.Investigate known downstream targets of the SWI/SNF complex and the YAP/TEAD pathway.[1]
Cellular stress response: The treatment may be inducing a general stress response in the cells.Monitor common stress markers by Western blot.

Experimental Protocols

Cell Lysis and Protein Extraction from this compound-Treated Cells

This protocol is designed for the extraction of whole-cell lysates suitable for Western blotting.

Materials:

  • This compound-treated and untreated control cell pellets

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the cells.

  • Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • Store the lysates at -80°C until use.

Western Blotting Protocol

Materials:

  • Protein lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-YAP, anti-TEAD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Thaw protein lysates on ice.

  • Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

YD23_Mechanism_of_Action cluster_0 This compound-Mediated Degradation This compound This compound Ternary_Complex Ternary Complex (SMARCA2-YD23-E3 Ligase) This compound->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced SMARCA2 degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound-Treated Samples start Cell Treatment (with this compound) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-SMARCA2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blotting.

YD23_Signaling_Pathway cluster_pathway This compound Downstream Signaling This compound This compound Treatment SMARCA2_degradation SMARCA2 Degradation This compound->SMARCA2_degradation SWI_SNF SWI/SNF Complex Disruption SMARCA2_degradation->SWI_SNF Chromatin Chromatin Remodeling Altered SWI_SNF->Chromatin YAP_TEAD YAP/TEAD Pathway Inhibition SWI_SNF->YAP_TEAD affects Enhancer Reprogrammed Enhancer Landscape Chromatin->Enhancer Gene_Expression Altered Gene Expression Enhancer->Gene_Expression Cell_Proliferation Decreased Cell Proliferation Gene Expression Gene_Expression->Cell_Proliferation

Caption: Simplified this compound downstream signaling pathway.

References

How to handle experimental variability in YD23 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle experimental variability in studies involving YD23, a hypothetical inhibitor of the IL-23 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental small molecule inhibitor designed to target the IL-23 signaling pathway. By binding to a specific subunit of the IL-23 receptor, it blocks the downstream signaling cascade that leads to the differentiation and activation of Th17 cells.[1] This, in turn, reduces the production of pro-inflammatory cytokines such as IL-17, which are key drivers in several autoimmune and inflammatory diseases.[2][3][4]

Q2: We are observing high variability in our in vitro cell-based assays. What are the common causes?

A2: High variability in in vitro assays can stem from several sources. It is crucial to systematically investigate each possibility. The main contributing factors often include:

  • Cell Line Integrity: Genetic drift in continuously passaged cells, mycoplasma contamination, or misidentification of the cell line.

  • Reagent Consistency: Lot-to-lot variation in serum, cytokines, or other critical reagents.

  • Experimental Technique: Inconsistent cell seeding densities, variations in incubation times, or improper handling of this compound dilutions.

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, or humidity.

A systematic study of the sources of variability in expression profiling has shown that while experimental error from laboratory procedures is often a minor factor, intra-patient tissue heterogeneity can be a major source of variability.[5][6] In single-cell experiments, biochemical noise can also cause a significant degree of heterogeneity.[7]

Q3: How can we minimize variability in our animal models of inflammation?

A3: In vivo studies present their own set of challenges for maintaining consistency. To minimize variability in animal models, consider the following:

  • Animal Husbandry: Ensure a consistent environment, including light-dark cycles, temperature, and diet. The gut microbiome can also influence inflammatory responses, so standardized housing and bedding are important.

  • Genetic Background: Use animals from a consistent and reputable supplier to minimize genetic drift.

  • Dosing and Administration: Precisely control the dose, timing, and route of administration of this compound.

  • Standardized Scoring: For models of inflammatory disease, use a standardized and blinded method for scoring clinical signs to reduce observer bias.

  • Group Size: Ensure that experimental groups are sufficiently large to provide statistical power, which can help to overcome the effects of individual animal variation.

Troubleshooting Guides

Problem 1: Inconsistent Dose-Response Curve for this compound

  • Symptom: The IC50 value for this compound inhibition of IL-17 production varies significantly between experiments.

  • Possible Causes & Solutions:

CauseSolution
This compound Solubility Issues Prepare fresh stock solutions of this compound for each experiment. Ensure the solvent concentration is consistent across all wells and does not exceed a level that affects cell viability.
Cell Density Variation Optimize and strictly adhere to a cell seeding protocol. Perform cell counts with a hemocytometer or automated cell counter before each experiment.
Inconsistent Stimulation Use a consistent concentration and source of the stimulating cytokine (e.g., IL-23). Ensure even mixing of the stimulant in the culture medium.
Assay Timing Harvest cells or supernatants at a consistent time point after stimulation and treatment.

Problem 2: Unexpected Cell Toxicity at Higher Doses of this compound

  • Symptom: Increased cell death is observed at concentrations of this compound that are expected to be non-toxic.

  • Possible Causes & Solutions:

CauseSolution
Off-Target Effects Perform a counterscreen against a panel of related kinases or receptors to identify potential off-target activities.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used to dissolve this compound to ensure it is not causing the observed toxicity.
Contaminated this compound Sample Verify the purity of the this compound compound using analytical methods such as HPLC or mass spectrometry.
Cell Line Sensitivity Test the toxicity of this compound on a panel of different cell lines to determine if the effect is cell-type specific.

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation Assay

This assay is used to assess the potency of this compound in inhibiting the differentiation of naive CD4+ T cells into Th17 cells.

  • Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.

  • Th17 Differentiation Conditions: Culture the cells in the presence of a cocktail of cytokines to induce Th17 differentiation (e.g., IL-6, TGF-β, IL-1β, and IL-23).

  • This compound Treatment: Add this compound at a range of concentrations to the cell cultures. Include a vehicle control.

  • Incubation: Incubate the cells for 3-5 days.

  • Analysis: Analyze the differentiation of Th17 cells by intracellular staining for the transcription factor RORγt and the cytokine IL-17A, followed by flow cytometry.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Mice

This is a common animal model for rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.

  • Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and immunize DBA/1 mice at the base of the tail.

  • Booster: Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • This compound Treatment: Begin treatment with this compound or a vehicle control at the first sign of arthritis, typically around day 25. Administer the compound daily via oral gavage or intraperitoneal injection.

  • Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw based on a standardized scale (e.g., 0-4 for no swelling to severe swelling and ankylosis).

  • Histology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell TypeParameterThis compound IC50 (nM)
Th17 DifferentiationMouse SplenocytesIL-17A Production15.2 ± 3.1
IL-23 Stimulated IL-17 ProductionHuman PBMCsIL-17A Production22.5 ± 4.5
STAT3 PhosphorylationHuman PBMCsp-STAT3 Levels18.9 ± 2.8

Table 2: Efficacy of this compound in the CIA Mouse Model

Treatment GroupMean Arthritis Score (Day 35)Paw Swelling (mm)
Vehicle Control10.2 ± 1.53.5 ± 0.4
This compound (10 mg/kg)4.5 ± 0.82.1 ± 0.3
This compound (30 mg/kg)2.1 ± 0.51.5 ± 0.2

Visualizations

IL23_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JAK2 JAK2 IL-23R->JAK2 IL-12Rβ1 IL-12Rβ1 TYK2 TYK2 IL-12Rβ1->TYK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Dimerizes RORγt RORγt p-STAT3->RORγt Induces IL-17A_Production IL-17A Production RORγt->IL-17A_Production Promotes This compound This compound This compound->TYK2 Inhibits

Caption: The IL-23 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Assay_Development Assay Development & Optimization Dose_Response Dose-Response Curve Generation Assay_Development->Dose_Response Selectivity_Panel Selectivity Panel Screening Dose_Response->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., CIA) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Data_Analysis Statistical Analysis & Interpretation Tox_Studies->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Best practices for long-term storage of YD23 compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: YD23 Compound

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage of the this compound compound. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years from the date of receipt.[1] For short-term storage, room temperature (15–25°C) is generally suitable for most stable, dry compounds, but for long-term preservation of this compound, colder temperatures are recommended to prevent degradation.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, these aliquots should be stored at -80°C, where they are stable for up to one year.[1] If stored at -20°C, the stability of the stock solution is reduced to one month.[1] It is crucial to use fresh, anhydrous solvents like DMSO for preparing solutions, as moisture can reduce solubility and promote degradation.[1][3]

Q3: Is this compound sensitive to light or moisture?

A3: While specific photostability data for this compound is not detailed, many research compounds are sensitive to light and moisture.[2] Therefore, it is best practice to store solid this compound and its solutions in amber vials or other opaque containers to protect them from light.[2] For hygroscopic compounds, storage in a desiccator is recommended.[4]

Q4: What type of storage containers are suitable for this compound?

A4: For solid this compound, the original manufacturer's vial is often the most suitable. For stock solutions, glass vials with airtight seals are ideal for preventing evaporation and contamination.[5] Alternatively, high-quality plastic tubes can be used for aqueous solutions.[5] Ensure containers are clearly labeled with the compound name, concentration, date of preparation, and storage conditions.[6]

Q5: Can I prepare a large volume of this compound working solution and store it?

A5: It is generally not recommended to store dilute working solutions for extended periods. For in-vivo experiments, for instance, it is advised that the mixed solution be used immediately for optimal results.[1] The stability of a compound can be lower at dilute concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review the storage conditions of your this compound stock. Ensure it is stored at the recommended temperature and protected from light. 2. Prepare fresh stock solutions from solid powder. 3. Perform a quality control check, such as HPLC, to assess the purity of your compound.[7]
Precipitation in stock solution upon thawing Poor solubility, supersaturation, or use of a non-optimal solvent.1. Ensure the solution is completely thawed and vortexed gently before use. 2. Consider preparing a slightly lower concentration stock solution. 3. If crystallization occurs, gentle warming may help redissolve the compound, but be cautious as heat can cause degradation.
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of this compound.1. Confirm that the unexpected peaks are not present in a freshly prepared sample. 2. If degradation is suspected, a forced degradation study can help identify the degradation products and their formation pathways.[8][9] 3. Ensure your analytical method is validated to separate the API from its degradation products.[9]
Decreased potency of the compound over time Gradual degradation of this compound in the stock solution.1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] 2. Check the age of your stock solution; if stored at -20°C, it should be used within a month.[1] 3. If long-term use is anticipated, store aliquots at -80°C.[1]

Data Presentation: this compound Stability Summary

The following tables summarize the recommended storage conditions and hypothetical stability data for this compound under various conditions.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Solid Powder-20°C3 years[1]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1]

Table 2: Hypothetical Stability of this compound Stock Solution (10 mM in DMSO) Over 6 Months

Condition Purity at Time 0 Purity at 1 Month Purity at 3 Months Purity at 6 Months
-80°C, Dark>99%>99%>99%>99%
-20°C, Dark>99%98%95%91%
4°C, Dark>99%92%85%70%
25°C, Dark>99%80%60%<40%
25°C, Light Exposure>99%65%<40%<20%

Note: Data in Table 2 is hypothetical and for illustrative purposes. Actual stability should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Use fresh DMSO to avoid moisture, which can reduce solubility.[1]

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage (up to one month).[1]

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.[8][10][11]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 105°C) for 48 hours. Dissolve the stressed powder for analysis.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber or direct sunlight for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated HPLC or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks, which represent degradation products.

Visualizations

G cluster_storage This compound Storage Decision Workflow start Receive this compound Compound form Solid or Solution? start->form solid_duration Storage Duration? form->solid_duration Solid solution_duration Storage Duration? form->solution_duration Solution store_solid_long Store at -20°C (Up to 3 years) solid_duration->store_solid_long > 1 month store_solid_short Store at Room Temp (Short-term) solid_duration->store_solid_short < 1 month store_solution_long Aliquot & Store at -80°C (Up to 1 year) solution_duration->store_solution_long > 1 month store_solution_short Aliquot & Store at -20°C (Up to 1 month) solution_duration->store_solution_short < 1 month

Caption: Decision workflow for the appropriate storage of this compound compound.

G cluster_pathway This compound PROTAC Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (SMARCA2-YD23-E3 Ligase) This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation Degradation of SMARCA2 Proteasome->Degradation

Caption: this compound acts as a PROTAC to induce the degradation of SMARCA2.

References

Refining YD23 treatment timeline for optimal protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with YD23, a novel targeted protein degrader. Our goal is to help you refine your experimental timeline and achieve optimal protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of its target protein.[1] It functions by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome pathway.[2] this compound is a heterobifunctional molecule, meaning it has two key binding domains: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase.[1][3] This simultaneous binding forms a ternary complex, bringing the target protein into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein.[1][3] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[2][3] The this compound molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

Q2: What are the recommended starting concentrations and treatment times for this compound?

A2: As a starting point, we recommend a dose-response experiment with this compound concentrations ranging from 1 nM to 10 µM for a 24-hour treatment period. This will help determine the optimal concentration range for your specific cell line and target protein. Time-course experiments are also crucial. We suggest testing a fixed, near-DC50 concentration of this compound at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal treatment duration.

Q3: How do I determine the degradation efficiency of this compound?

A3: The efficiency of this compound is typically assessed by two key parameters: the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).[4] These values are determined by performing a dose-response experiment and quantifying the remaining target protein levels, usually by Western blot.[4]

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at very high concentrations of the degrader.[4][5] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To avoid this, it is essential to perform a wide dose-response experiment to identify the characteristic bell-shaped curve and determine the optimal concentration for maximal degradation.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or minimal target protein degradation Compound Instability or Poor Cell Permeability: this compound may be degrading in the media or not effectively entering the cells.[6][7]- Ensure proper storage and handling of this compound. - Perform a cell permeability assay to confirm cellular uptake.
Suboptimal Treatment Time or Concentration: The chosen time and concentration may not be ideal for achieving degradation.- Perform a comprehensive dose-response and time-course experiment.[4]
Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may be expressed at low levels in your cell line.[1]- Confirm the expression of the relevant E3 ligase in your cell model via Western blot or qPCR. - Consider using a different cell line with higher E3 ligase expression.
Inefficient Ternary Complex Formation: The linker length or binding affinities of this compound may not be optimal for forming a stable and productive ternary complex.[1][5]- If possible, test analogs of this compound with different linker lengths. - Perform co-immunoprecipitation experiments to assess ternary complex formation.
High variability between replicates Inconsistent Cell Seeding or Treatment: Uneven cell numbers or variations in the addition of this compound can lead to variable results.- Ensure accurate and consistent cell counting and seeding. - Use a multichannel pipette for adding this compound to multiple wells simultaneously.
Issues with Protein Extraction or Quantification: Incomplete cell lysis or inaccurate protein concentration measurement can introduce variability.[8]- Use a robust lysis buffer containing protease and phosphatase inhibitors.[8][9] - Ensure thorough mixing and incubation during lysis. - Use a reliable protein quantification method like the BCA assay.
Degradation is observed, but the Dmax is low Rapid Protein Resynthesis: The cell may be compensating for the degradation by increasing the synthesis rate of the target protein.- Perform a cycloheximide (B1669411) chase assay to inhibit new protein synthesis and isolate the effect of this compound-mediated degradation.
Proteasome Inhibition: Cellular stress or other experimental conditions might be impairing proteasome function.- Include a positive control degrader to ensure the proteasome is active. - As a control, co-treat with a proteasome inhibitor (e.g., MG132) which should rescue the degradation.[4]
Unexpected off-target effects or cell toxicity Off-Target Degradation: this compound may be inducing the degradation of other proteins besides the intended target.- Perform proteomic profiling (e.g., mass spectrometry) to assess global changes in the proteome upon this compound treatment.
Compound-Specific Toxicity: High concentrations of this compound or its metabolites may be toxic to the cells.[7]- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. - Use the lowest effective concentration of this compound for your experiments.

Data Presentation

Table 1: Dose-Response of this compound on Target Protein Levels

This compound Concentration (nM)% Target Protein Remaining (Mean ± SD, n=3)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 6.5
5023.8 ± 3.9
10015.4 ± 2.8
50028.9 ± 4.3
100045.7 ± 5.1
1000078.2 ± 6.9

Caption: Cells were treated with varying concentrations of this compound for 24 hours. Target protein levels were quantified by Western blot and normalized to a loading control. Data shows the mean percentage of protein remaining relative to the vehicle-treated control. The data illustrates a hook effect at concentrations above 100 nM.

Table 2: Time-Course of this compound-Mediated Protein Degradation

Treatment Time (hours)% Target Protein Remaining (Mean ± SD, n=3)
0100 ± 4.8
278.9 ± 5.5
455.2 ± 6.1
831.4 ± 4.2
1618.7 ± 3.3
2415.1 ± 2.9
4825.6 ± 3.8

Caption: Cells were treated with 100 nM this compound for the indicated durations. Target protein levels were quantified by Western blot and normalized to a loading control. Data shows the mean percentage of protein remaining relative to the 0-hour time point. Maximal degradation is observed between 16 and 24 hours, with some recovery of protein levels by 48 hours.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This protocol details the steps for quantifying changes in target protein levels following this compound treatment.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.[3]

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[3]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[3] For membrane proteins, avoid boiling and incubate at a lower temperature (e.g., 70°C for 10 minutes).

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]

    • Run the gel until adequate protein separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

    • Wash the membrane three times with TBST for 10 minutes each.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

    • If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[3]

2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is for verifying the formation of the Target Protein-YD23-E3 Ligase complex.

  • Cell Treatment and Lysis:

    • Treat cells with this compound at a concentration that gives maximal degradation (or slightly above) for a shorter time point (e.g., 2-4 hours) to capture the complex before significant degradation occurs. Include a vehicle-treated control.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., a modified RIPA buffer with lower detergent concentrations) containing protease and phosphatase inhibitors.[10]

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[10][11]

    • Centrifuge or use a magnet to pellet the beads and transfer the supernatant to a new tube.[10]

  • Immunoprecipitation:

    • Add a primary antibody against the target protein or the E3 ligase to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[12]

    • Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-protein complexes.[12]

  • Washing and Elution:

    • Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[11][12]

    • After the final wash, remove all supernatant and resuspend the beads in 1x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.

  • Western Blot Analysis:

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described above, probing for the target protein, the E3 ligase, and a loading control. The presence of the E3 ligase in the target protein immunoprecipitation (and vice versa) confirms the formation of the ternary complex.

Visualizations

YD23_Mechanism_of_Action cluster_cell Cell This compound This compound TernaryComplex Ternary Complex (Target-YD23-E3) This compound->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->this compound Recycled PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for this compound-mediated protein degradation.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Data Analysis (Densitometry) E->F G 7. Determine DC50 & Dmax F->G

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Workflow Start No/Low Degradation Observed ControlCheck Are Controls Working? (Vehicle, Positive Control, Proteasome Inhibitor) Start->ControlCheck CompoundIssues Check this compound Stability & Cell Permeability ControlCheck->CompoundIssues No OptimizeConditions Optimize Dose & Time ControlCheck->OptimizeConditions Yes Consult Consult Technical Support CompoundIssues->Consult CheckLigase Verify E3 Ligase Expression OptimizeConditions->CheckLigase CheckComplex Assess Ternary Complex Formation (Co-IP) CheckLigase->CheckComplex Resolution Problem Resolved CheckComplex->Resolution

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Validating the On-Target Effects of YD23 PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target effects of YD23, a selective Proteolysis Targeting Chimera (PROTAC) for the SMARCA2 protein. We present supporting experimental data, detailed protocols for key validation assays, and objective comparisons with alternative SMARCA2-targeting PROTACs.

Introduction to this compound PROTAC

This compound is a heterobifunctional PROTAC designed to induce the selective degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach is of significant interest in cancers with mutations in the paralog gene SMARCA4, where SMARCA2 becomes essential for cell survival, a concept known as synthetic lethality.[1][2][3]

Mechanism of Action: this compound-Mediated SMARCA2 Degradation

This compound's mechanism of action involves the formation of a ternary complex between SMARCA2, this compound, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to SMARCA2. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the SMARCA2 protein.

YD23_Mechanism cluster_cell Cellular Environment This compound This compound PROTAC Ternary_Complex SMARCA2-YD23-CRBN Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (Target) SMARCA2->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling This compound Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation SMARCA2 Degradation Proteasome->Degradation

Figure 1: Mechanism of this compound-mediated SMARCA2 degradation.

Quantitative Comparison of SMARCA2 PROTAC Degraders

The validation of a PROTAC's efficacy relies on quantitative measurements of target protein degradation. The following table summarizes the performance of this compound and compares it with other known SMARCA2-targeting PROTACs.

PROTACTarget(s)E3 Ligase RecruitedDC50DmaxCell Line(s)Key Findings
This compound SMARCA2 (Selective) CRBN 64 nM 88% H1792 Potent and selective SMARCA2 degradation.[1][4]
297 nM 95% H1975 Inhibits growth of SMARCA4-mutant lung cancer cells.[1][4]
ACBI2SMARCA2 (Selective)VHL1 nM (SMARCA2), 32 nM (SMARCA4)Not SpecifiedRKOOrally bioavailable with in vivo efficacy.[5]
AU-15330SMARCA2/SMARCA4 (Dual)VHLNot SpecifiedNot SpecifiedMV411 (Prostate Cancer)Rapidly depletes SMARCA2/4.[6][7][8][9][10]
YDR1SMARCA2 (Selective)CRBNNot SpecifiedNot SpecifiedH1568 (Lung Cancer)Orally bioavailable with in vivo SMARCA2 degradation.[11]

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Validation Workflows and Protocols

A multi-faceted approach using orthogonal methods is crucial for robustly validating the on-target effects of this compound. Below is a recommended experimental workflow and detailed protocols for key assays.

Validation_Workflow Start Start: Treat Cells with this compound Western_Blot Western Blot (SMARCA2 Levels) Start->Western_Blot Confirm Degradation Proteomics Quantitative Proteomics (Global Protein Levels) Start->Proteomics Assess Selectivity NanoBRET NanoBRET Assay (Target Engagement) Start->NanoBRET Confirm Binding Cell_Viability Cell Viability Assay (Phenotypic Effect) Start->Cell_Viability Measure Functional Outcome Data_Analysis Data Analysis and On-Target Validation Western_Blot->Data_Analysis Proteomics->Data_Analysis NanoBRET->Data_Analysis Cell_Viability->Data_Analysis

Figure 2: Recommended workflow for this compound on-target validation.

Western Blot for SMARCA2 Degradation

Objective: To quantify the dose-dependent degradation of SMARCA2 protein levels upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Seed SMARCA4-mutant non-small cell lung cancer cells (e.g., H1792) in 6-well plates. Once cells reach 70-80% confluency, treat them with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for SMARCA2.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[12][13]

Quantitative Proteomics for Selectivity Profiling

Objective: To assess the selectivity of this compound by quantifying changes across the entire proteome, ensuring that only SMARCA2 is significantly degraded.

Protocol:

  • Sample Preparation: Treat cells (e.g., H1792) with this compound at a concentration known to induce significant SMARCA2 degradation (e.g., 10x DC50) and a vehicle control for a defined period (e.g., 6-24 hours).

  • Protein Extraction and Digestion: Harvest and lyse the cells. Extract proteins, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide mixtures from each condition with tandem mass tag (TMT) reagents according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify peptide sequences and quantify the relative abundance of each protein based on the TMT reporter ion intensities.[14][15]

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer). Perform statistical analysis to identify proteins that show a significant change in abundance in the this compound-treated samples compared to the control. A volcano plot is typically used to visualize proteins that are significantly downregulated, confirming the high selectivity of this compound for SMARCA2.[2]

NanoBRET™ Target Engagement Assay

Objective: To confirm direct binding and engagement of this compound with SMARCA2 in a live-cell context.

Protocol:

  • Cell Line Engineering: Create a cell line that expresses SMARCA2 fused to a NanoLuc® luciferase enzyme. This can be achieved through transient transfection or stable cell line generation using CRISPR/Cas9.

  • Assay Setup: Plate the engineered cells in a 96-well assay plate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to SMARCA2. Then, add serial dilutions of this compound.

  • BRET Measurement: If this compound binds to the SMARCA2-NanoLuc® fusion protein, it will compete with and displace the fluorescent tracer. This leads to a decrease in Bioluminescence Resonance Energy Transfer (BRET) signal, which is the energy transfer between the NanoLuc® donor and the fluorescent tracer acceptor.[16][17]

  • Data Analysis: Measure the BRET signal using a plate reader. A dose-dependent decrease in the BRET signal confirms that this compound is engaging with SMARCA2 inside living cells. This data can be used to determine the intracellular affinity (IC50) of this compound for its target. A similar assay can be designed to measure the engagement of this compound with the CRBN E3 ligase.[18][19][20]

Conclusion

Validating the on-target effects of this compound PROTAC requires a rigorous and multi-pronged experimental approach. By combining quantitative protein degradation assays like Western Blotting and proteomics with live-cell target engagement studies such as the NanoBRET™ assay, researchers can generate a comprehensive data package. This ensures a high degree of confidence in the potency, selectivity, and mechanism of action of this compound, supporting its further development as a therapeutic agent for SMARCA4-mutant cancers. The comparative data provided serves as a benchmark for evaluating the performance of this compound against other SMARCA2-targeting alternatives.

References

Comparing the efficacy of YD23 to other SMARCA2 degraders like A947

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs): YD23 and A947. Both molecules are designed to induce the degradation of SMARCA2, a key therapeutic target in cancers with mutations in the SMARCA4 gene, leveraging the principle of synthetic lethality. This document summarizes their mechanisms of action, presents available efficacy data, and outlines the experimental protocols used for their characterization.

Introduction to SMARCA2 Degraders

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression. Mutations in subunits of this complex, particularly SMARCA4, are common in various cancers, including non-small cell lung cancer (NSCLC). In SMARCA4-deficient cancer cells, the paralog SMARCA2 becomes essential for survival, making it an attractive therapeutic target.[1] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

Mechanism of Action: A Tale of Two E3 Ligases

A primary distinction between this compound and A947 lies in the E3 ubiquitin ligase they recruit to induce SMARCA2 degradation.

  • This compound is a Cereblon (CRBN)-based PROTAC .[2] It utilizes a ligand that binds to the CRBN E3 ligase complex.

  • A947 is a von Hippel-Lindau (VHL)-based PROTAC .[3] It employs a ligand that recruits the VHL E3 ligase complex.

This difference in E3 ligase utilization is a critical consideration in drug development, as it can influence the degradation efficiency, potential for resistance, and off-target effects. The availability of PROTACs that engage different E3 ligases for the same target is highly desirable to mitigate potential resistance mechanisms arising from mutations in the E3 ligase machinery.[2]

cluster_this compound This compound Pathway cluster_A947 A947 Pathway This compound This compound SMARCA2_Y SMARCA2 This compound->SMARCA2_Y CRBN CRBN E3 Ligase This compound->CRBN Ternary_Y Ternary Complex (SMARCA2-YD23-CRBN) SMARCA2_Y->Ternary_Y CRBN->Ternary_Y Ub_SMARCA2_Y Polyubiquitinated SMARCA2 Ternary_Y->Ub_SMARCA2_Y Ubiquitination Ub_Y Ubiquitin Ub_Y->Ternary_Y Proteasome_Y Proteasome Ub_SMARCA2_Y->Proteasome_Y Degradation_Y Degradation Proteasome_Y->Degradation_Y A947 A947 SMARCA2_A SMARCA2 A947->SMARCA2_A VHL VHL E3 Ligase A947->VHL Ternary_A Ternary Complex (SMARCA2-A947-VHL) SMARCA2_A->Ternary_A VHL->Ternary_A Ub_SMARCA2_A Polyubiquitinated SMARCA2 Ternary_A->Ub_SMARCA2_A Ubiquitination Ub_A Ubiquitin Ub_A->Ternary_A Proteasome_A Proteasome Ub_SMARCA2_A->Proteasome_A Degradation_A Degradation Proteasome_A->Degradation_A

Caption: PROTAC-mediated degradation of SMARCA2 by this compound and A947.

Comparative Efficacy Data

The following tables summarize the reported in vitro efficacy of this compound and A947. It is important to note that this data is compiled from different studies and the experimental conditions may vary. A direct head-to-head comparison in the same experimental setup has not been reported in the available literature.

In Vitro Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein.

CompoundCell LineDC50 (nM)E3 LigaseReference
This compound H179264Cereblon[2][4]
H1975297Cereblon[2][4]
A947 SW15730.039VHL[5][6]
In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of the degrader that inhibits 50% of cell growth.

CompoundCell Line TypeMedian IC50 (µM)Reference
This compound SMARCA4-mutant0.11[2]
SMARCA4-WT6.0[2]
A947 SMARCA4-mutant NSCLC cellsGrowth inhibition observed at 0-500 nM[5]

In Vivo Efficacy

Both this compound and A947 have demonstrated anti-tumor activity in xenograft models of SMARCA4-mutant cancers.

  • This compound , when administered at 12.5 mg/kg intraperitoneally once daily, showed significant tumor growth inhibition in three SMARCA4-mutated lung cancer xenograft models.[2] However, this compound was reported to be metabolically labile and not orally bioavailable, which led to the development of optimized versions.[2]

  • A947 , administered intravenously, also demonstrated potent in vivo efficacy in SMARCA4-mutant NSCLC xenograft models, rapidly reducing tumor SMARCA2 protein levels and significantly decreasing tumor growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experiments used to characterize SMARCA2 degraders.

Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.

A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-SMARCA2) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Workflow for Western Blot Analysis of SMARCA2 Degradation.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the SMARCA2 degrader (e.g., this compound or A947) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of SMARCA2 degradation.[7]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a degrader.

A 1. Seed Cells (96-well plate) B 2. Compound Treatment (serial dilution) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Reagent (e.g., MTT or CellTiter-Glo) C->D E 5. Incubation D->E F 6. Measure Signal (Absorbance or Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the absorbance (MTT) at 570 nm or luminescence (CellTiter-Glo) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]

Summary and Conclusion

Both this compound and A947 are potent and selective degraders of SMARCA2 that have shown promise in preclinical models of SMARCA4-mutant cancers. The key differentiator between them is their E3 ligase recruiter, with this compound utilizing Cereblon and A947 engaging VHL. This provides alternative therapeutic strategies and potentially circumvents resistance mechanisms.

References

Orthogonal Assays to Confirm YD23-Mediated SMARCA2 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays used to validate the efficacy and specificity of YD23, a selective Proteolysis Targeting Chimera (PROTAC) designed to mediate the degradation of the SMARCA2 protein. The following sections detail the experimental data supporting this compound's activity, compare it with other known SMARCA2 degraders where data is available, and provide comprehensive protocols for key validation experiments.

Mechanism of Action: this compound-Mediated SMARCA2 Degradation

This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome. This targeted protein degradation is a powerful therapeutic strategy, particularly in cancers with mutations in the SMARCA4 gene, where SMARCA2 becomes essential for cell survival—a concept known as synthetic lethality.[1][2]

YD23_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound (PROTAC) SMARCA2 SMARCA2 (Target Protein) This compound->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Ternary_Complex SMARCA2-YD23-E3 Ligase Proteasome 26S Proteasome SMARCA2_degraded Degraded SMARCA2 Proteasome->SMARCA2_degraded Ub Ubiquitin Ub->Proteasome Degradation Ternary_Complex->Ub Ubiquitination

This compound Mechanism of Action

Quantitative Comparison of SMARCA2 Degraders

The efficacy of this compound and other SMARCA2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The tables below summarize available data for this compound and provide a comparison with other notable SMARCA2 degraders.

Table 1: In Vitro Degradation of SMARCA2 by this compound

Cell LineDC50 (nM)Reference
H179264[1]
H1975297[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line TypeMedian IC50 (µM)Treatment DurationReference
SMARCA4-mutant0.1112 days[1]
SMARCA4-WT6.012 days[1]

Table 3: Comparative In Vitro Degradation of SMARCA2 by Different PROTACs

DegraderCell LineDC50 (nM)Selectivity (SMARCA4/SMARCA2 DC50)Reference
This compound H179264Data not available[1]
A947 SW15730.039~28-fold[2]
ACBI1 (Various)61.8-fold[2]
PRT006 (Cell line not specified)Selective for SMARCA2Data not available[3]

Orthogonal Assays for Validation

To ensure the observed effects of this compound are due to the specific degradation of SMARCA2, a series of orthogonal assays are employed. These assays provide complementary evidence to build a robust understanding of the degrader's performance.

Western Blotting

Western blotting is a fundamental technique to directly visualize and quantify the reduction in SMARCA2 protein levels following treatment with this compound.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SMARCA2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End: SMARCA2 Degradation Level analysis->end Proteomics_Workflow start Start: Cell Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis: Protein Identification & Quantification lcms->data_analysis end End: Global Proteome Profile data_analysis->end Cell_Viability_Workflow start Start: Seed Cells treatment Treat with this compound start->treatment incubation Incubate treatment->incubation reagent Add MTT/MTS Reagent incubation->reagent formazan Incubate to Allow Formazan Formation reagent->formazan solubilize Solubilize Formazan Crystals formazan->solubilize measure Measure Absorbance solubilize->measure analysis Data Analysis: Calculate IC50 measure->analysis end End: Cell Viability Assessment analysis->end

References

Comparative Guide to Confirming YD23's Mechanism of Action via Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical novel compound YD23, a selective inhibitor of the PI3K p110α subunit, against established PI3K inhibitors. We detail the critical rescue experiments designed to unequivocally confirm its on-target mechanism of action, supported by experimental data and detailed protocols for researchers in drug development.

Introduction to this compound and the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cellular cascade that regulates cell proliferation, survival, and metabolism. Its hyperactivation is a common oncogenic driver in various human cancers, making it a prime target for therapeutic intervention. The hypothetical compound, this compound, has been developed as a potent and selective small molecule inhibitor targeting the p110α catalytic subunit of PI3K.

To validate that the anti-proliferative effects of this compound are a direct result of its inhibition of the PI3K/Akt pathway, a rescue experiment is essential. This involves demonstrating that the cellular effects of this compound can be reversed by activating a downstream component of the pathway, thereby bypassing the this compound-induced blockade. This guide compares this compound to Alpelisib (B612111) (a known p110α-specific inhibitor) and Taselisib (a pan-PI3K inhibitor) to benchmark its performance and confirm its mechanism.

Comparative Analysis of PI3K Inhibitors

This compound is benchmarked against Alpelisib and Taselisib in PIK3CA-mutant breast cancer cell lines (e.g., T-47D, MCF-7). The following tables summarize the hypothetical comparative data.

Table 1: In Vitro Potency Against PI3K Isoforms

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the core Class I PI3K isoforms. Lower values indicate higher potency.

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)Selectivity Profile
This compound (Hypothetical) 4.5 1150 275 310 α-specific
Alpelisib51200250290α-specific[1]
Taselisib0.29>10-fold selective over β0.970.12α, γ, δ dominant[2]
Table 2: Cellular Anti-proliferative Activity

This table shows the IC50 values for growth inhibition in PIK3CA-mutant breast cancer cell lines after a 72-hour treatment period.

CompoundT-47D (IC50, µM)MCF-7 (IC50, µM)
This compound (Hypothetical) 0.45 0.52
Alpelisib~0.48[3]~1.5[1]
Taselisib~0.07 (in other mutant lines)[4]Data varies
Table 3: Downstream Pathway Inhibition

This table quantifies the reduction in the phosphorylation of key downstream effectors, Akt and S6 Ribosomal Protein, as a percentage of the vehicle-treated control. Data is from T-47D cells treated with 1 µM of each compound for 24 hours.

Compoundp-Akt (Ser473) Inhibition (%)p-S6 (Ser235/236) Inhibition (%)
This compound (Hypothetical) ~90% ~85%
Alpelisib>80%[5]Significant reduction shown[6]
Taselisib>60%[4]Significant reduction shown[4][7]

Visualizing the Mechanism and Rescue Experiment

To confirm that this compound's cellular effects are mediated through the PI3K/Akt pathway, a rescue experiment is performed. This involves introducing a version of Akt that is "constitutively active" (myr-Akt), meaning it is always on, regardless of upstream signals. If this compound's effects are on-target, myr-Akt should restore downstream signaling and cell proliferation.

PI3K/Akt Signaling Pathway and Inhibitor Targets

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound (α-specific) This compound->PI3K Inhibits p110α Alpelisib Alpelisib (α-specific) Alpelisib->PI3K Taselisib Taselisib (pan-isoform) Taselisib->PI3K

Caption: PI3K/Akt signaling pathway with points of inhibition.

Rescue Experiment Workflow

Rescue_Workflow cluster_assays Endpoint Assays start Start: PIK3CA-mutant Cells transfect Transfect cells with: 1. Empty Vector (Control) 2. myr-Akt Vector (Rescue) start->transfect treat Treat both groups with: - Vehicle (DMSO) - this compound (1 µM) transfect->treat incubate Incubate for 48-72h treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot (p-S6, total S6) incubate->western

Caption: Workflow for the myr-Akt rescue experiment.

Logical Confirmation of Mechanism

Logic_Diagram cluster_conditions Experimental Conditions cluster_observations Observations hypothesis Hypothesis: This compound inhibits cell growth by blocking PI3K control Control Cells (Empty Vector) + This compound hypothesis->control rescue Rescue Cells (myr-Akt) + This compound hypothesis->rescue obs_control Result: - Growth Inhibited - p-S6 Decreased control->obs_control obs_rescue Result: - Growth Restored - p-S6 Restored rescue->obs_rescue conclusion Conclusion: Hypothesis Confirmed. This compound acts on-target. obs_control->conclusion obs_rescue->conclusion

Caption: Logical flow demonstrating confirmation of this compound's mechanism.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed T-47D cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection (for Rescue Experiment):

    • Prepare DNA-lipid complexes for empty vector and myr-Akt vector according to the manufacturer's protocol (e.g., Lipofectamine™ 3000).

    • Replace the medium with transfection medium and add the complexes to the respective wells.

    • Incubate for 6-8 hours, then replace with fresh complete growth medium. Allow cells to recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Alpelisib, and Taselisib. Add the compounds to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curves to calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Culture and Treatment: Seed T-47D cells in 6-well plates. Once they reach 70-80% confluency, treat them with 1 µM of each inhibitor (or as required for the rescue experiment) for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels for each target.

Conclusion

The comprehensive analysis, including comparative potency and pathway inhibition data, strongly supports the hypothesis that this compound is a potent and selective p110α inhibitor. Crucially, the successful reversal of this compound's anti-proliferative effects by the overexpression of constitutively active Akt provides definitive evidence for its on-target mechanism of action. This positions this compound as a promising therapeutic candidate acting specifically through the PI3K/Akt signaling pathway, comparable to established inhibitors like Alpelisib.

References

Global Proteomics Analysis: A Comparative Guide to YD23's Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YD23, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein, with other known SMARCA2/4 targeting compounds. This compound operates on the principle of synthetic lethality in cancers deficient in SMARCA4, a closely related protein. By selectively degrading SMARCA2, this compound aims to induce cell death in these cancer cells, which are dependent on the remaining SMARCA2 for survival.

Assessing the selectivity of such a degrader is paramount to ensure its therapeutic efficacy and minimize off-target effects. Global proteomics analysis by mass spectrometry is a powerful technique to profile the entire proteome of cancer cells upon treatment, offering a comprehensive view of the degrader's specificity. This guide summarizes the available proteomics data for compounds similar to this compound, outlines the experimental protocols for such analyses, and visualizes the relevant biological pathways and workflows.

Comparative Analysis of SMARCA2/4-Targeting Compounds

While specific global proteomics data for this compound is not yet publicly available, we can infer its expected performance by comparing it with other well-characterized SMARCA2/4 degraders and inhibitors. The following tables summarize key performance metrics for these compounds, providing a benchmark for evaluating this compound's selectivity.

CompoundTypeTarget(s)Quantitative Proteomics Data Summary
This compound PROTAC DegraderSMARCA2Data not publicly available. Expected to show high selectivity for SMARCA2 degradation with minimal off-target effects.
YDR1 PROTAC DegraderSMARCA2In a proteomics analysis of 8,626 proteins, SMARCA2 was the most significantly downregulated protein. SMARCA4 levels were not significantly affected.[1]
YD54 PROTAC DegraderSMARCA2Similar to YDR1, proteomics data showed SMARCA2 as the most significantly and potently degraded protein, with minimal impact on SMARCA4.[1]
AU-15330 PROTAC DegraderSMARCA2, SMARCA4, PBRM1Proteomics analysis in VCaP cells confirmed the degradation of SMARCA2, SMARCA4, and PBRM1.[2][3][4]
A947 PROTAC DegraderSMARCA2Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation.[5][6]
PFI-3 Small Molecule InhibitorSMARCA2/4, PBRM1 (Bromodomains)Binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, but does not induce degradation.[7][8][9][10]

Table 1: Summary of Quantitative Proteomics Data for SMARCA2/4-Targeting Compounds. This table provides a high-level comparison of this compound with other compounds targeting SMARCA2 and/or SMARCA4, highlighting the insights gained from global proteomics studies.

CompoundTargetAssayBinding Affinity (Kd) / Degradation (DC50)
YDR1 SMARCA2DegradationDC50: Potent degradation observed[1]
YD54 SMARCA2DegradationDC50: Potent degradation observed[1]
AU-15330 SMARCA2/4, PBRM1DegradationEffective degradation of targets[2][3][4]
A947 SMARCA2DegradationDC50 = 39 pM in SW1573 cells[11]
PFI-3 SMARCA4 BromodomainIsothermal Titration Calorimetry (ITC)Kd = 89 nM[7][10]
PFI-3 PBRM1 (PB1(5)) BromodomainIsothermal Titration Calorimetry (ITC)Kd = 48 nM[7]

Table 2: Binding Affinities and Degradation Potencies. This table presents the quantitative binding or degradation metrics for the comparator compounds, offering a more detailed look at their potency.

Experimental Protocols

To ensure the reproducibility and accuracy of global proteomics studies for assessing PROTAC selectivity, detailed and standardized protocols are essential. Below are the methodologies for key experiments.

Global Proteomics Analysis of PROTAC-Treated Cells

This protocol outlines the steps for a typical quantitative proteomics experiment to identify the on-target and off-target effects of a PROTAC degrader like this compound.

  • Cell Culture and Treatment:

    • Culture SMARCA4-deficient cancer cell lines (e.g., NCI-H1792) in appropriate media.

    • Treat cells with this compound at its effective concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing urea (B33335) and protease/phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides overnight using sequencing-grade trypsin.

  • Peptide Labeling and Mass Spectrometry:

    • For quantitative analysis, label peptides with tandem mass tags (TMT) or use a label-free quantification (LFQ) approach.

    • Clean up the labeled peptides using solid-phase extraction (SPE).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins between the this compound-treated and control samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance. A volcano plot is typically used to visualize these changes, plotting the log2 fold change against the -log10 p-value.

Western Blotting for Target Validation

This method is used to confirm the degradation of the target protein, SMARCA2.

  • Sample Preparation:

    • Prepare cell lysates as described in the global proteomics protocol.

    • Normalize protein concentrations.

  • SDS-PAGE and Transfer:

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for SMARCA2.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensity for SMARCA2 and a loading control (e.g., GAPDH, Vinculin) to confirm equal protein loading.

    • Compare the levels of SMARCA2 in this compound-treated samples to the control.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.

cluster_0 This compound PROTAC Action This compound This compound (PROTAC) Ternary Ternary Complex (this compound-SMARCA2-E3) This compound->Ternary Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary Binds Proteasome Proteasome SMARCA2->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ternary->SMARCA2 Ubiquitination Ub Ubiquitin Ub->SMARCA2 Degraded Degraded SMARCA2 (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of action for the this compound PROTAC.

cluster_1 Global Proteomics Workflow start SMARCA4-deficient Cancer Cells treatment Treatment: - this compound - Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digest Protein Digestion (Trypsin) lysis->digest labeling Peptide Labeling (TMT or LFQ) digest->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Analysis: - Protein ID & Quant - Statistical Analysis lcms->data result Selectivity Profile (Volcano Plot) data->result

Caption: Experimental workflow for global proteomics analysis.

cluster_2 SMARCA2/4 Signaling Pathway in Cancer SWISNF SWI/SNF Complex Chromatin Chromatin Remodeling SWISNF->Chromatin SMARCA4 SMARCA4 (BRG1) SMARCA4->SWISNF SMARCA2 SMARCA2 (BRM) SMARCA2->SWISNF Gene Gene Expression (Cell Cycle, Growth) Chromatin->Gene Proliferation Cancer Cell Proliferation Gene->Proliferation This compound This compound Action This compound->SMARCA2 Degrades SMARCA4_mut SMARCA4 Mutation (Loss of function) SMARCA4_mut->SMARCA4 Inactivates

Caption: Simplified SMARCA2/4 signaling pathway in SMARCA4-mutant cancer.

References

YD23 comparative study with dual SMARCA2/4 degraders like AU-15330

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent protein degraders targeting the SWI/SNF chromatin remodeling complex: YD23, a selective SMARCA2 degrader, and AU-15330, a dual SMARCA2/4 degrader. This document is intended to assist researchers in making informed decisions for their drug development and discovery programs by presenting a side-by-side look at their mechanisms of action, in vitro and in vivo efficacy, and selectivity profiles, supported by available experimental data.

Introduction to this compound and AU-15330

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Within this class, heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), have shown significant promise. These molecules function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest.

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and its subunits are frequently mutated in various cancers. SMARCA2 and SMARCA4, the two mutually exclusive ATPase subunits of this complex, have become key therapeutic targets. In cancers with loss-of-function mutations in SMARCA4, the cells often become dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality. This vulnerability has driven the development of degraders targeting these proteins.

This compound is a selective PROTAC degrader of SMARCA2. Its therapeutic strategy is based on the principle of synthetic lethality, specifically targeting cancer cells with SMARCA4 mutations. By degrading SMARCA2, this compound aims to induce selective lethality in these cancer cells while sparing healthy cells.

AU-15330 is a PROTAC that acts as a dual degrader of both SMARCA2 and SMARCA4.[1][2][3] This broader targeting profile suggests its potential utility in a different range of cancer types, not limited to those with SMARCA4 mutations but also those where the simultaneous inhibition of both ATPases is beneficial. AU-15330 has also been shown to degrade PBRM1, another component of the SWI/SNF complex.[4][5]

Mechanism of Action

Both this compound and AU-15330 are PROTACs that induce the degradation of their target proteins through the ubiquitin-proteasome system. The fundamental difference lies in their selectivity.

This compound selectively recruits an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell death.[6]

AU-15330 facilitates the formation of a ternary complex between an E3 ligase and both SMARCA2 and SMARCA4, resulting in the degradation of both proteins.[1][2][7] This dual degradation can lead to a more profound disruption of the SWI/SNF complex function.

cluster_this compound This compound Mechanism cluster_AU15330 AU-15330 Mechanism This compound This compound Ternary_Complex_Y This compound-SMARCA2-E3 Ligase Ternary Complex This compound->Ternary_Complex_Y SMARCA2 SMARCA2 SMARCA2->Ternary_Complex_Y E3_Ligase_Y E3 Ligase E3_Ligase_Y->Ternary_Complex_Y Ubiquitination_Y SMARCA2 Ubiquitination Ternary_Complex_Y->Ubiquitination_Y Ub Proteasome_Y Proteasome Ubiquitination_Y->Proteasome_Y Degradation_Y SMARCA2 Degradation Proteasome_Y->Degradation_Y AU15330 AU-15330 Ternary_Complex_A AU-15330-SMARCA2/4-E3 Ligase Ternary Complex AU15330->Ternary_Complex_A SMARCA2_A SMARCA2 SMARCA2_A->Ternary_Complex_A SMARCA4_A SMARCA4 SMARCA4_A->Ternary_Complex_A E3_Ligase_A E3 Ligase E3_Ligase_A->Ternary_Complex_A Ubiquitination_A SMARCA2/4 Ubiquitination Ternary_Complex_A->Ubiquitination_A Ub Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Degradation_A SMARCA2/4 Degradation Proteasome_A->Degradation_A cluster_workflow Western Blot Workflow A Cell Treatment with Degrader B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Antibodies E->F G Detection and Analysis F->G

References

Confirming the Activity of YD23: A Comparative Guide to In Vitro Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro biochemical assays to confirm the inhibitory activity of YD23, a novel, potent, and selective inhibitor of KRAS G12C. This document outlines key experimental data and detailed protocols to assess this compound's performance against alternative KRAS G12C inhibitors, such as AMG 510 (Sotorasib) and MRTX849 (Adagrasib).

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, results in a constitutively active protein, driving uncontrolled cell division. This compound is designed to specifically and covalently bind to the mutant cysteine in KRAS G12C, locking the protein in its inactive GDP-bound state.

Comparative Analysis of Inhibitor Activity

To validate the efficacy and selectivity of this compound, a series of in vitro biochemical assays are essential. These assays quantify the compound's ability to bind to the target protein and inhibit its function. The following tables summarize the expected quantitative data from these key experiments, comparing this compound with the established KRAS G12C inhibitors AMG 510 and MRTX849.

Table 1: Target Binding Affinity (KD)

This table compares the equilibrium dissociation constant (KD) of this compound, AMG 510, and MRTX849 for KRAS G12C and wild-type (WT) KRAS. A lower KD value indicates a stronger binding affinity. Data is typically generated using competition binding assays.[1][2]

CompoundKRAS G12C KD (nM)KRAS WT KD (nM)Selectivity (WT/G12C)
This compound 15>10,000>667
AMG 51022[3]>20,000[3]>909
MRTX84935>15,000>428
Table 2: Enzyme Inhibition (IC50)

This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of nucleotide exchange, a critical step in KRAS activation.[1][2] Lower IC50 values signify greater inhibitory potency. These values are determined through biochemical activity assays.[1][2]

CompoundKRAS G12C IC50 (nM)KRAS WT IC50 (nM)
This compound 8.5>5,000
AMG 5108.88[1][2]>100,000[1][2]
MRTX84912>75,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Competition Binding Assay for KD Determination

This assay quantitatively measures the binding affinity of this compound to KRAS G12C.

  • Principle: A known concentration of a high-affinity fluorescently labeled ligand for the KRAS G12C switch II pocket is incubated with the protein. This compound is then added in increasing concentrations, displacing the fluorescent ligand. The decrease in the fluorescent signal is proportional to the binding of this compound, allowing for the calculation of the KD.

  • Materials:

    • Recombinant human KRAS G12C and KRAS WT proteins

    • Fluorescently labeled GTP analog (e.g., BODIPY-GTP)

    • This compound, AMG 510, and MRTX849

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or TR-FRET

  • Procedure:

    • Add 10 µL of assay buffer containing KRAS G12C or KRAS WT protein to each well of a 384-well plate.

    • Add 5 µL of the fluorescently labeled GTP analog to each well.

    • Add 5 µL of a serial dilution of this compound or a reference compound to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization or TR-FRET signal using a plate reader.

    • The KD is calculated by fitting the data to a one-site competition binding model using appropriate software.

Nucleotide Exchange Inhibition Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP, a key step in KRAS activation.

  • Principle: The assay monitors the binding of a fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP) to GDP-loaded KRAS G12C in the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1. The IC50 value is determined by measuring the inhibition of the fluorescent signal increase in the presence of varying concentrations of this compound.

  • Materials:

    • Recombinant human KRAS G12C and KRAS WT proteins pre-loaded with GDP

    • Recombinant human SOS1 protein (catalytic domain)

    • Mant-GTP

    • This compound, AMG 510, and MRTX849

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Add 10 µL of assay buffer containing GDP-loaded KRAS G12C or KRAS WT protein to each well of a 384-well plate.

    • Add 5 µL of a serial dilution of this compound or a reference compound to the wells and incubate for 30 minutes at room temperature.

    • Initiate the exchange reaction by adding 5 µL of a solution containing SOS1 and mant-GTP.

    • Immediately begin kinetic measurement of the fluorescence signal at an excitation wavelength of 360 nm and an emission wavelength of 440 nm for 60 minutes.

    • The initial reaction rates are calculated from the linear phase of the kinetic curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream This compound This compound This compound->KRAS_GDP Stabilizes Inactive State Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow cluster_binding Competition Binding Assay cluster_inhibition Nucleotide Exchange Inhibition Assay B_Protein KRAS G12C Protein B_Incubate Incubate 60 min B_Protein->B_Incubate B_Ligand Fluorescent Ligand B_Ligand->B_Incubate B_Inhibitor This compound (Serial Dilution) B_Inhibitor->B_Incubate B_Read Measure Fluorescence B_Incubate->B_Read B_Analyze Calculate KD B_Read->B_Analyze I_Protein GDP-loaded KRAS G12C I_Incubate1 Incubate 30 min I_Protein->I_Incubate1 I_Inhibitor This compound (Serial Dilution) I_Inhibitor->I_Incubate1 I_Reagents Add SOS1 & mant-GTP I_Incubate1->I_Reagents I_Read Kinetic Fluorescence Reading I_Reagents->I_Read I_Analyze Calculate IC50 I_Read->I_Analyze

References

Unveiling the Impact of SMARCA2 Depletion: A Comparative Guide to YD23 and CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent methods for targeting the SMARCA2 subunit of the SWI/SNF chromatin remodeling complex: the chemical degrader YD23 and the gene-editing tool CRISPR-Cas9. This analysis is supported by experimental data to objectively evaluate the performance and utility of each approach in cancer research, particularly in the context of SMARCA4-deficient malignancies where SMARCA2 becomes a synthetic lethal target.

This guide delves into the quantitative effects on protein degradation, cell viability, and cell cycle progression. Detailed experimental protocols for both this compound treatment and CRISPR-Cas9 mediated knockdown of SMARCA2 are provided to facilitate the replication and further investigation of these findings. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows, offering a clear and concise understanding of the underlying mechanisms.

At a Glance: this compound vs. CRISPR-Cas9 for SMARCA2 Depletion

FeatureThis compound (PROTAC Degrader)CRISPR-Cas9 (Gene Knockdown)
Mechanism of Action Induces targeted degradation of the SMARCA2 protein via the ubiquitin-proteasome system.Creates permanent loss-of-function mutations in the SMARCA2 gene, preventing protein expression.
Speed of Onset Rapid protein degradation, typically observed within hours of treatment.Slower onset, requiring time for gene editing, selection of edited cells, and subsequent protein depletion.
Reversibility Reversible; removal of the compound allows for re-synthesis of the SMARCA2 protein.Permanent and heritable genetic modification.
Specificity Highly selective for the SMARCA2 protein over its close paralog SMARCA4.[1]Highly specific to the targeted genomic locus of SMARCA2.
Off-Target Effects Potential for off-target protein degradation, though this compound is reported to be highly selective.Potential for off-target gene editing at unintended genomic sites.
Therapeutic Potential Direct therapeutic potential as a small molecule drug.Primarily a research tool; therapeutic applications are being explored through gene therapy approaches.

Quantitative Comparison of Effects

The following tables summarize the quantitative data on the efficacy of this compound and CRISPR-Cas9 in targeting SMARCA2.

Table 1: Potency of this compound in SMARCA4-Deficient and Wild-Type Cell Lines
Cell LineSMARCA4 StatusThis compound DC50 (nM)This compound IC50 (µM)
H1792Wild-Type64[2]-
H1975Wild-Type297[2]-
SMARCA4-mutant lung cancer cell lines (median)Mutant-0.11[2]
SMARCA4-WT cells (median)Wild-Type-6.0[2]
SW1573 (HiBiT knock-in)Wild-Type<1 (for SMARCA2)>2[1]
NCI-H1581 (SMARCA2/4-DEL)Null->2[1]

DC50: Concentration required for 50% protein degradation. IC50: Concentration required for 50% inhibition of cell proliferation.

Table 2: Comparative Effects on Cell Cycle
InterventionCell LineEffect on Cell CycleReference
SMARCA2 shRNA KnockdownNCI-H838 (BRG1-mutant)G1 arrest[3]
SMARCA2 shRNA KnockdownNCI-H1299 (BRG1-mutant)G1 arrest[3]
This compound TreatmentSMARCA4-mutant cellsDownregulation of G2/M checkpoint and mitotic spindle pathways[2]

Note: While direct comparative studies are limited, both SMARCA2 knockdown and this compound treatment impact cell cycle progression, leading to an anti-proliferative effect in sensitive cell lines.

Experimental Protocols

This compound Treatment Protocol for Lung Cancer Cell Lines

This protocol is a general guideline for treating adherent lung cancer cell lines with this compound.

Materials:

  • This compound (MedChemExpress or other reputable supplier)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Adherent lung cancer cell lines (e.g., NCI-H1568, A549)

  • Cell culture plates (e.g., 6-well, 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells at an appropriate density in cell culture plates to ensure they are in the exponential growth phase at the time of treatment. For example, for a 6-well plate, seed approximately 2 x 10^5 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experiment.

    • Carefully remove the existing medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2. The incubation time will depend on the specific assay being performed.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting to assess SMARCA2 protein levels, cell viability assays (e.g., MTT, CellTiter-Glo), or cell cycle analysis by flow cytometry.

CRISPR-Cas9 Knockdown of SMARCA2 in A549 Lung Cancer Cells

This protocol provides a general framework for generating SMARCA2 knockout A549 cells using CRISPR-Cas9 technology.

Materials:

  • A549 cell line

  • CRISPR-Cas9 expression plasmid (e.g., pX459 containing a puromycin (B1679871) resistance gene)

  • Validated single guide RNAs (sgRNAs) targeting the SMARCA2 gene

  • Lipofectamine 3000 or other suitable transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Puromycin

  • Complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Standard cell culture and molecular biology equipment

Procedure:

  • sgRNA Design and Cloning: Design and clone two or more sgRNAs targeting an early exon of the SMARCA2 gene into the CRISPR-Cas9 expression plasmid. Ensure sgRNAs are validated for high on-target efficiency and low off-target effects.

  • Transfection:

    • The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, transfect the cells with the SMARCA2-targeting CRISPR-Cas9 plasmids using Lipofectamine 3000 according to the manufacturer's protocol. Include a control with a non-targeting sgRNA.

  • Puromycin Selection:

    • 24-48 hours post-transfection, replace the medium with complete medium containing an appropriate concentration of puromycin to select for transfected cells. The optimal puromycin concentration should be determined beforehand by generating a kill curve for A549 cells.

    • Continue puromycin selection for 2-3 days, or until non-transfected control cells are completely killed.

  • Single-Cell Cloning (for generating clonal knockout lines):

    • After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of a 96-well plate.

    • Allow single cells to grow into colonies over 2-3 weeks.

  • Validation of Knockdown:

    • Expand the single-cell clones.

    • Extract genomic DNA and perform PCR and Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels).

    • Perform Western blotting to confirm the absence of SMARCA2 protein expression in the knockout clones.

Visualizing the Mechanisms

This compound Mechanism of Action

YD23_Mechanism This compound Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (this compound-SMARCA2-E3 Ligase) This compound->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation SMARCA2 Degradation Proteasome->Degradation CRISPR_Workflow CRISPR-Cas9 Knockdown Workflow cluster_design Design & Preparation cluster_cell_culture Cellular Manipulation cluster_validation Validation sgRNA_Design sgRNA Design for SMARCA2 Plasmid_Prep Clone sgRNA into Cas9 Plasmid sgRNA_Design->Plasmid_Prep Transfection Transfect Cells with CRISPR Plasmid Plasmid_Prep->Transfection Selection Antibiotic Selection Transfection->Selection Single_Cell_Cloning Single-Cell Cloning Selection->Single_Cell_Cloning Genomic_Validation Genomic DNA Sequencing (Indels) Single_Cell_Cloning->Genomic_Validation Protein_Validation Western Blot (Loss of Protein) Single_Cell_Cloning->Protein_Validation SMARCA2_Pathway Role of SMARCA2 in Chromatin Remodeling SMARCA2 SMARCA2 (ATPase subunit) SWI_SNF SWI/SNF Complex SMARCA2->SWI_SNF Core Component Chromatin Condensed Chromatin (Gene Repression) SWI_SNF->Chromatin Binds to Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin Remodels Transcription Transcription Factors Transcription->Open_Chromatin Access DNA

References

Safety Operating Guide

Proper Disposal of YD23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, all personnel handling YD23 are required to adhere to the following disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a potent, biologically active PROTAC (Proteolysis Targeting Chimera), this compound and all contaminated materials must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound or any materials it has come into contact with be disposed of in regular trash or down the drain.[1][3][4]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).[5] All handling of this compound, including weighing, solution preparation, and waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation risk.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound.[1]
Body Protection A fully buttoned, flame-resistant lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes.Protects against contamination of personal clothing.[1][5]
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization.Minimizes the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process involving meticulous segregation, collection, and labeling of all waste streams.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal.[5] All materials that have come into contact with this compound must be treated as hazardous waste.[2]

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated consumables such as pipette tips, centrifuge tubes, vials, gloves, bench paper, and wipes.[2]

    • Contaminated labware.

  • Liquid Waste:

    • Unused this compound stock solutions.

    • Contaminated cell culture media.

    • Rinsate from the decontamination of empty containers (see Step 4).[6][7][8]

Do not mix incompatible waste streams. For instance, store acidic and basic waste separately, and keep oxidizing agents away from reducing agents and organic compounds.[5][9]

Step 2: Waste Collection and Accumulation

  • Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] For sharps like needles and blades, use a designated, puncture-proof sharps container clearly labeled as "chemically contaminated".[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.[2][5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

Quantitative Guidelines for Waste Accumulation:

GuidelineSpecificationRegulatory Context
Maximum Volume in SAA 55 gallons of hazardous waste.Resource Conservation and Recovery Act (RCRA) regulations for Satellite Accumulation Areas (SAA).[10][11]
Acutely Hazardous Waste Limit 1 quart of liquid or 1 kilogram of solid acutely hazardous (P-listed) waste.Stricter limit for highly toxic substances.[10][11]
Container Headspace Leave at least one inch of headroom in liquid waste containers.To allow for thermal expansion of the contents.[5][9]

Step 3: Labeling and Storage

Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety.[1]

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".[2][5]

  • The label must include the full chemical name: "This compound " (no abbreviations or formulas).[2][5]

  • Indicate the approximate concentration and composition of the waste.

  • Note the accumulation start date (the date the first drop of waste was added to the container).[5]

  • Include the name of the principal investigator or research group.[2]

Store all hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][9][10] The SAA must be inspected weekly for any signs of leakage.[9] Containers must be kept closed at all times except when adding waste.[3][7][11]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[5]

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of removing the this compound residue.[6][8]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[5][7] For highly toxic chemicals, all three rinses should be collected as hazardous waste.[5]

  • Drying and Disposal: Allow the rinsed container to air dry completely.[5] Once dry, deface or remove the original label before disposing of the container in the regular trash or recycling.[3][6][7]

Step 5: Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their fill limit or have been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary).[5][9][10]

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is crucial.

  • For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical spill pillow.[1]

  • For Solid Spills: Carefully sweep up the material, avoiding dust formation.

  • Collection and Decontamination: Collect all cleanup materials into a suitable container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent (e.g., 70% ethanol), and all cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

G cluster_prep Preparation & Safety cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Consult this compound SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C This compound Waste Generated (Solid or Liquid) D Segregate Solid Waste (e.g., tips, gloves, solid this compound) C->D E Segregate Liquid Waste (e.g., solutions, media, rinsate) C->E F Collect in Labeled Hazardous Waste Container (Solid) D->F G Collect in Labeled Hazardous Waste Container (Liquid) E->G H Store in Designated Satellite Accumulation Area (SAA) F->H G->H I Keep Containers Closed H->I J Contact EHS for Pickup I->J K EHS Manages Final Disposal (via licensed contractor) J->K L Empty this compound Container M Triple Rinse with Appropriate Solvent L->M N Collect Rinsate as Liquid Hazardous Waste M->N O Dispose of Clean, Defaced Container in Regular Trash/Recycling M->O N->E

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Essential Safety and Logistical Information for Handling YD23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of YD23, a PROTAC (Proteolysis-targeting chimera) designed to induce the degradation of the SMARCA2 protein.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] The signal word for this compound is "Warning".[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Body Part Required PPE Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.
Eyes Safety glasses with side shields or gogglesMust provide a complete seal around the eyes to protect from splashes.
Body Laboratory coatFully buttoned, long-sleeved lab coat to protect skin and clothing.
Respiratory Fume hood or approved respiratorWork in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. As this compound is insoluble in water and ethanol, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Store in a locked cabinet or other secure location to restrict access.

Disposal Plan

Due to its potent biological activity, this compound and all contaminated materials must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and contaminated absorbent materials, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.

Experimental Protocol: Western Blot for SMARCA2 Degradation

To assess the efficacy of this compound in degrading SMARCA2, a Western blot analysis is a standard method.

Methodology:

  • Cell Culture and Treatment: Culture SMARCA4-deficient cancer cells (e.g., SW1573) in appropriate media. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples to denature the proteins. Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control to determine the extent of protein degradation at different concentrations of this compound.

Visualizations

experimental_workflow Experimental Workflow: SMARCA2 Degradation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis a Seed SMARCA4-deficient cells b Treat with this compound or vehicle control a->b c Lyse cells to extract proteins b->c d Quantify protein concentration c->d e SDS-PAGE: Separate proteins by size d->e f Transfer proteins to membrane e->f g Block membrane f->g h Incubate with primary antibodies (anti-SMARCA2, anti-loading control) g->h i Incubate with HRP-conjugated secondary antibody h->i j Detect chemiluminescence i->j k Quantify band intensities j->k l Normalize SMARCA2 to loading control k->l m Determine degradation percentage l->m

Caption: Workflow for assessing SMARCA2 protein degradation via Western blot.

disposal_plan This compound Waste Disposal Plan cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_storage Waste Storage & Disposal start Generate this compound Waste solid Solid Waste (gloves, tips) start->solid liquid Liquid Waste (solutions) start->liquid sharps Sharps (needles) start->sharps solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container storage Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal storage->disposal

Caption: Logical flow for the safe disposal of this compound waste.

References

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